(2R,4S)-Boc-D-Pro(4-N3)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2R,4S)-Boc-D-Pro(4-N3)-OH: A Versatile Tool in Bioconjugation and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2R,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid , commonly referred to as (2R,4S)-Boc-D-Pro(4-N3)-OH, is a synthetic amino acid derivative that has emerged as a valuable building block in the fields of chemical biology, medicinal chemistry, and materials science. Its unique trifunctional nature, possessing a protected amine (Boc), a carboxylic acid, and a bioorthogonal azido (B1232118) group, makes it an exceptional tool for the precise modification of peptides and other biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.
Chemical Structure and Properties
The structure of this compound features a D-proline scaffold. The stereochemistry at the alpha-carbon (C2) is R, and at the gamma-carbon (C4) is S. The amine is protected with a tert-butyloxycarbonyl (Boc) group, which is readily removable under acidic conditions. The key functional group is the azide (B81097) (N₃) at the 4-position, which serves as a chemical handle for bioorthogonal "click" chemistry reactions.
Table 1: Physicochemical Properties of this compound and its DCHA Salt
| Property | This compound (Free Acid) | This compound DCHA Salt |
| Molecular Formula | C₁₀H₁₆N₄O₄ | C₁₀H₁₆N₄O₄ · C₁₂H₂₃N |
| Molecular Weight | 256.26 g/mol | 437.60 g/mol [1] |
| Appearance | White crystalline powder (expected) | White crystalline powder[1] |
| Melting Point | 76 - 80 °C (for the (2R,4R) isomer)[2] | 144 - 150 °C[1] |
| Optical Rotation | Not available | [α]²⁰/D = +30 ± 1° (c=1 in DMF)[1] |
| Solubility | Soluble in many organic solvents | Soluble in organic solvents[1] |
Note: Data for the free acid is limited; the melting point of the (2R,4R) stereoisomer is provided for comparison. The dicyclohexylamine (B1670486) (DCHA) salt form is often used to improve handling and stability.[1]
Spectral Data Interpretation:
-
¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the proline ring protons, and the protons on the carbons adjacent to the azide and carboxylic acid groups.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the proline ring, and the tert-butyl group of the Boc protecting group. The carbon bearing the azide group would show a characteristic chemical shift.
-
FTIR: A prominent and sharp absorption band is expected in the region of 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group.[3] This distinct peak is in a relatively clear region of the infrared spectrum, making it an excellent spectroscopic probe.[3]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 4-azidoproline derivatives is through a nucleophilic substitution (Sₙ2) reaction on a corresponding hydroxyproline (B1673980) precursor. The synthesis of this compound would typically start from (2R,4R)-Boc-D-hydroxyproline, where the stereochemistry at C4 is inverted during the reaction.
General Protocol:
-
Activation of the Hydroxyl Group: The hydroxyl group of (2R,4R)-Boc-D-hydroxyproline is converted into a good leaving group, typically a sulfonate ester (e.g., mesylate, tosylate, or nosylate). This is achieved by reacting the hydroxyproline derivative with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent like dichloromethane.
-
Nucleophilic Substitution with Azide: The activated proline derivative is then reacted with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the sulfonate leaving group via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position and the formation of this compound.
-
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure azido-proline derivative.
Caption: Synthetic workflow for this compound.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used as a building block to introduce an azide moiety into a peptide sequence. This azide can then be selectively reacted with an alkyne-containing molecule in a highly efficient and specific "click" reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for CuAAC:
-
Preparation of Reactants: The azido-proline containing peptide and the alkyne-functionalized molecule are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.
-
Preparation of Catalyst: A copper(I) catalyst is typically generated in situ. A stock solution of a copper(II) salt (e.g., CuSO₄) is pre-mixed with a copper-chelating ligand (e.g., TBTA or THPTA) to enhance catalyst stability and efficiency.
-
Initiation of Reaction: A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the copper(II) to the active copper(I) catalytic species.
-
Reaction and Monitoring: The reaction is allowed to proceed at room temperature. The progress can be monitored by techniques such as LC-MS or TLC.
-
Purification: Once the reaction is complete, the desired triazole-linked conjugate can be purified using standard methods like HPLC.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to serve as a versatile building block for the synthesis of modified peptides and bioconjugates.
-
Peptide Synthesis and Modification: It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The resulting azide-containing peptides can be functionalized with a wide array of molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
-
Bioconjugation: The azide group allows for the site-specific labeling of peptides and proteins under mild, biocompatible conditions, enabling the study of protein-protein interactions, cellular imaging, and the development of targeted therapeutics.
-
Drug Discovery: The introduction of the azido-proline moiety can influence the conformational properties of peptides, potentially leading to enhanced stability, receptor affinity, or altered biological activity. The triazole ring formed during the click reaction is also known to be a stable and often beneficial structural element in drug candidates.
-
Materials Science: Azide-functionalized peptides can be "clicked" onto surfaces or into polymers to create novel biomaterials with specific biological functions.
Signaling Pathways and Biological Activity
Currently, there is no significant evidence to suggest that this compound itself has intrinsic biological activity or directly participates in specific signaling pathways. Its role is primarily that of a bioorthogonal chemical tool. The biological effects of peptides incorporating this amino acid would be determined by the overall peptide sequence and any molecules subsequently conjugated to the azide group. The modification of native peptide structures with azido-proline can, however, alter their conformation and interaction with biological targets.
Caption: Applications of this compound.
Conclusion
This compound is a powerful and versatile synthetic building block that has significantly contributed to the advancement of peptide chemistry and bioconjugation. Its straightforward incorporation into peptides and the bioorthogonality of its azide group provide researchers with a reliable method for the site-specific modification of complex biomolecules. As the demand for precisely engineered peptides, targeted therapeutics, and novel biomaterials continues to grow, the importance of reagents like this compound in both academic research and industrial drug development is set to increase.
References
A Comprehensive Technical Guide on the Synthesis and Purification of (2R,4S)-Boc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis and purification of (2R,4S)-Boc-D-Pro(4-N3)-OH, a valuable building block in medicinal chemistry and drug development. Its azido (B1232118) functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the construction of complex molecular architectures, including peptide conjugates and peptidomimetics.[1][2]
Synthetic Strategy
The synthesis of this compound is typically achieved from a commercially available starting material, Boc-D-hydroxyproline, with the appropriate stereochemistry at the hydroxyl group. The key transformation is the stereospecific introduction of the azide (B81097) functionality at the C4 position of the proline ring. A common and effective method is through a nucleophilic substitution (SN2) reaction. This involves the activation of the hydroxyl group to create a good leaving group, followed by displacement with an azide nucleophile, which proceeds with inversion of stereochemistry.
A plausible synthetic route starts from (2R,4R)-Boc-D-hydroxyproline. The hydroxyl group is first activated, for example, by conversion to a tosylate or mesylate. Subsequent reaction with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), leads to the desired (2R,4S)-4-azido-N-Boc-D-proline via an SN2 mechanism.
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis and purification of this compound.
Synthesis of (2R,4R)-Boc-D-Pro(4-OTs)-OH (Tosylation)
-
Reaction Setup: To a solution of (2R,4R)-Boc-D-hydroxyproline (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product. This intermediate is often used in the next step without further purification.
Synthesis of this compound (Azidation)
-
Reaction Setup: Dissolve the crude (2R,4R)-Boc-D-Pro(4-OTs)-OH (1.0 eq) in dimethylformamide (DMF). Add sodium azide (3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the final compound is crucial to remove unreacted starting materials and byproducts.
-
Chromatography: Purify the crude this compound by flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Crystallization/Lyophilization: After chromatography, the pure fractions are combined and the solvent is removed under reduced pressure. The final product can be obtained as a solid by crystallization from a suitable solvent system or by lyophilization.
Purification Workflow
Caption: General workflow for the purification of the final product.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and characterization of this compound.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Tosylation | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 to RT | 12-16 | >90 (crude) |
| 2 | Azidation | Sodium azide | DMF | 60-80 | 12-24 | 70-85 |
| 3 | Purification | Silica Gel | Hexane/Ethyl Acetate | RT | - | >95 (purity) |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C10H16N4O4 |
| Molecular Weight | 256.26 g/mol |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |
| Purity (HPLC) | ≥95% |
Safety Considerations
-
Azides: Sodium azide and organic azides are potentially explosive, especially when heated. Handle with care in a well-ventilated fume hood and avoid contact with heavy metals and strong acids.
-
Reagents: Pyridine is toxic and flammable. p-Toluenesulfonyl chloride is corrosive. DMF is a skin and respiratory irritant. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Spectroscopic and Synthetic Profile of (2R,4S)-Boc-D-Pro(4-N3)-OH: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (2R,4S)-Boc-D-Pro(4-N3)-OH, a valuable building block in medicinal chemistry and drug development. Its unique structure, incorporating a protected D-proline scaffold and an azide (B81097) functionality, makes it a key component for introducing conformational constraints and for modification via click chemistry.
Compound Profile
This compound , also known as (2R,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, is a proline derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and a synthetically versatile azide group is introduced at the 4-position with trans stereochemistry relative to the carboxylic acid.
Key Molecular Information:
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₄O₄ |
| Molecular Weight | 256.26 g/mol |
| Stereochemistry | (2R, 4S) |
| Primary Application | Click Chemistry, Peptide Synthesis |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For Boc-protected amino acids, electrospray ionization (ESI) is a common technique.
Table 1: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Ionization Mode |
| [M+H]⁺ | 257.12 | Typically observed | ESI-Positive |
| [M+Na]⁺ | 279.10 | Typically observed | ESI-Positive |
| [M-H]⁻ | 255.11 | Typically observed | ESI-Negative |
Note: The molecular ion peak (M⁺) may be weak or absent. Fragmentation of the Boc group (loss of isobutylene, C₄H₈, 56 Da; or the entire Boc group, 100 Da) is commonly observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the restricted rotation around the N-Boc amide bond, some signals may appear as broad peaks or as a mixture of rotamers.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, ~400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (α-CH) | 4.3 - 4.5 | m | - |
| H-4 (CH-N₃) | 4.1 - 4.3 | m | - |
| H-5 (CH₂) | 3.5 - 3.8 | m | - |
| H-3 (CH₂) | 2.2 - 2.6 | m | - |
| Boc (-C(CH₃)₃) | ~1.45 | s | - |
| COOH | > 9.0 (broad) | s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, ~100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 174 - 178 |
| C=O (Boc) | 153 - 156 |
| C-2 (α-CH) | 58 - 60 |
| C-4 (CH-N₃) | 59 - 62 |
| C-5 (CH₂) | 52 - 55 |
| C-3 (CH₂) | 35 - 38 |
| Boc (-C (CH₃)₃) | ~81 |
| Boc (-C(CH₃ )₃) | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H stretch (Aliphatic) | 2980 - 2850 | Medium |
| Azide (N₃) stretch | ~2100 | Strong, Sharp |
| C=O stretch (Carboxylic Acid) | 1740 - 1700 | Strong |
| C=O stretch (Boc urethane) | 1700 - 1670 | Strong |
Experimental Protocols
The synthesis of this compound typically starts from a commercially available hydroxyproline (B1673980) derivative. The following is a generalized protocol based on established literature procedures.
Synthesis of this compound
The synthesis involves the conversion of the hydroxyl group of a suitable precursor, such as (2R,4S)-Boc-4-hydroxy-D-proline methyl ester, to an azide.
Reaction Scheme:
Methodology:
-
Mesylation: The starting material, (2R,4S)-Boc-4-hydroxy-D-proline methyl ester, is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified.
-
Azide Substitution: The resulting mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) is added, and the mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified.
-
Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is stirred at room temperature until the starting material is consumed. The mixture is then acidified, and the final product is extracted and purified, typically by column chromatography.
Spectroscopic Analysis Protocols
-
NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
MS: Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are typically dissolved in methanol (B129727) or acetonitrile.
-
IR: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
Applications in Drug Development
The bifunctional nature of this compound makes it a powerful tool in the synthesis of complex molecules for drug discovery.
The D-proline core introduces a rigid turn in peptide chains, which is often crucial for mimicking or disrupting protein-protein interactions. The azide group serves as a handle for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward attachment of various functionalities, including fluorescent dyes, affinity tags, or other bioactive molecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Stereochemistry and Conformational Analysis of Azido-Proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, unique among the proteinogenic amino acids for its cyclic side chain, imparts significant conformational constraints on the polypeptide backbone. The introduction of substituents onto the proline ring, particularly the versatile azido (B1232118) group, offers a powerful tool for modulating these constraints and for introducing a bioorthogonal handle for further chemical modification. This technical guide provides an in-depth exploration of the stereochemistry and conformational analysis of azido-proline derivatives. It details the profound influence of the azido substituent's stereochemistry on the pyrrolidine (B122466) ring pucker, the cis/trans amide bond equilibrium, and the stability of peptide secondary structures like the polyproline II (PPII) helix. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visual diagrams of critical concepts and workflows to serve as a comprehensive resource for researchers in peptide science, chemical biology, and drug development.
Introduction: The Unique Role of Proline and its Azido-Derivatives
Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65° and introduces a significant energy barrier to the isomerization of the preceding peptide bond (ω), resulting in a mixture of trans (ω ≈ 180°) and cis (ω ≈ 0°) conformers.[1] These properties are fundamental to protein structure, influencing turns, loops, and the formation of specific secondary structures like the polyproline II (PPII) helix, which is crucial for protein-protein interactions and signal transduction.[2][3]
The functionalization of the proline ring allows for fine-tuning of its conformational preferences. 4-Azido-proline (Azp), in particular, has emerged as a valuable tool for several reasons:
-
Conformational Control: The stereochemistry of the C4-azido group exerts a strong influence on both the ring's pucker and the cis/trans amide bond equilibrium through stereoelectronic effects.[4][5]
-
Bioorthogonal Functionality: The azide (B81097) group is a versatile chemical handle for "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling site-specific labeling, conjugation, and modification of peptides and proteins.[1][2][6][7]
-
Structural Mimicry and Design: By controlling peptide conformation, azido-proline derivatives can be used to stabilize specific secondary structures, mimic reverse turns, and design novel peptide-based therapeutics and biomaterials.[2][8]
This guide will focus primarily on the (2S)-L-proline series, specifically (4R)-azido-L-proline and (4S)-azido-L-proline, which are the most commonly studied derivatives.
Stereochemistry and Conformational Equilibria
The introduction of an azido group at the C4 position of proline creates two key conformational equilibria that are dictated by the substituent's stereochemistry.
Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and adopts puckered conformations, primarily described by the Cγ atom being either on the same side (endo) or the opposite side (exo) of the Cδ atom relative to the carboxyl group.
-
Cγ-exo Pucker: Generally favored by 4R-substituted prolines with an electron-withdrawing group, such as (4R)-azidoproline. This conformation is associated with a more compact backbone structure, favoring the PPII helix.[9]
-
Cγ-endo Pucker: Generally favored by 4S-substituted prolines with an electron-withdrawing group, such as (4S)-azidoproline. This pucker promotes a more extended conformation.[9]
This preference is governed by a stereoelectronic interaction known as the "azido gauche effect," which influences the conformation of azido-proline derivatives.[4][5][10]
Amide Bond Isomerism (s-cis/s-trans)
The stereochemistry at the C4 position significantly impacts the equilibrium between the s-trans and s-cis conformers of the preceding Xaa-Azp peptide bond. Conformational analysis by ¹H NMR spectroscopy reveals that while the s-trans conformer is major for both diastereomers, its population is significantly higher for the (4R)-configured isomer.[11] This is a critical factor in peptide design, as the cis amide bond is often associated with turns and specific recognition motifs.
Quantitative Conformational Data
The conformational preferences of azido-proline derivatives have been quantified using various techniques, primarily NMR spectroscopy. The data clearly shows the directing effect of the C4-azido substituent.
| Derivative | Solvent | s-cis : s-trans Ratio | Predominant Ring Pucker | Reference |
| Ac-(4R)Azp-OCH₃ | D₂O | 1 : 6.1 | Cγ-exo | [4][11] |
| Ac-(4S)Azp-OCH₃ | D₂O | 1 : 2.6 | Cγ-endo | [4][11] |
| Ac-(4R)Azp-OCH₃ | CDCl₃ | 1 : 9.0 | Cγ-exo | [4] |
| Ac-(4S)Azp-OCH₃ | CDCl₃ | 1 : 3.0 | Cγ-endo | [4] |
Table 1: Experimentally determined s-cis:s-trans conformer ratios for model acetylated azido-proline methyl esters.
The data indicates that the (4R)-azido substituent strongly favors the s-trans amide conformer compared to the (4S) epimer, an effect that is consistent across different solvents. This strong preference is attributed to stereoelectronic effects that stabilize the trans conformation in the 4R isomer.[4]
Impact on Peptide Secondary Structure
When incorporated into oligopeptides, azido-proline derivatives can be used to tune the stability of the polyproline II (PPII) helix, an important secondary structure element found in collagen and various signaling proteins.
-
(4R)-Azidoproline: The preference for the Cγ-exo pucker and the trans amide bond makes (4R)Azp a potent stabilizer of the PPII helix.[2]
-
(4S)-Azidoproline: Conversely, (4S)Azp has been shown to be destabilizing to the PPII helix relative to its 4R counterpart.[2]
This was demonstrated through Circular Dichroism (CD) spectroscopy on nona-proline peptides where Azp was incorporated. Studies showed that Ac-[(4R)Azp]₉-OH adopts a PPII structure at a lower water content in n-propanol/water mixtures compared to Ac-[(4S)Azp]₉-OH, indicating greater stability of the PPII helix for the 4R epimer.[2][4]
Experimental Protocols and Methodologies
A multi-technique approach is essential for a thorough conformational analysis of azido-proline derivatives.
Synthesis of Azido-Proline Monomers
Protected cis- and trans-4-azido-prolines are typically synthesized from the corresponding commercially available hydroxyproline precursors.[12]
Protocol: Synthesis of (2S, 4R)-4-Azido-L-proline from (2S, 4S)-4-Hydroxy-L-proline
-
Starting Material: Commercially available N-protected (e.g., Boc or Fmoc) (2S, 4S)-4-Hydroxy-L-proline methyl ester. The 4S hydroxy stereocenter is used to yield the 4R azide via Sₙ2 inversion.
-
Mitsunobu Reaction:
-
Dissolve the protected hydroxyproline derivative in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (B44618) (PPh₃, ~1.5 eq.).
-
Add diphenylphosphoryl azide (DPPA, ~1.5 eq.).
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 eq.) dropwise to the cooled solution. The reaction is often characterized by a color change to deep orange/red which then fades.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., using a silica (B1680970) gel column with an ethyl acetate/hexane gradient) to separate the azido-proline derivative from triphenylphosphine oxide and other byproducts.
-
-
Deprotection (if necessary): The ester and N-protecting groups can be removed using standard conditions (e.g., LiOH for methyl ester hydrolysis; TFA for Boc removal) to yield the final azido-proline amino acid.
NMR Spectroscopy for Conformational Analysis
NMR is the primary tool for studying the conformational equilibria of proline derivatives in solution.[13][14]
Protocol: ¹H NMR Analysis for cis/trans Ratio Determination
-
Sample Preparation: Dissolve the purified azido-proline derivative (e.g., Ac-Azp-OMe) in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a concentration of 5-10 mM.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Spectral Analysis:
-
Identify the distinct sets of signals corresponding to the s-cis and s-trans isomers. Protons near the amide bond, such as the N-acetyl methyl protons and the proline Hα proton, will show separate, well-resolved signals for each conformer.
-
Integrate the area under the corresponding peaks for the cis and trans isomers.
-
The ratio of the integrals directly corresponds to the population ratio of the two conformers in solution. For example, in Ac-(4R)Azp-OCH₃, the Hα proton signals for the trans and cis isomers are typically found around 4.6 ppm and 4.4 ppm, respectively.
-
-
Ring Pucker Analysis: The ring pucker can be inferred from the vicinal coupling constants (³J) between the ring protons, analyzed using a Karplus-type relationship. 2D NMR experiments like DQF-COSY are used to extract these coupling constants accurately.
Protocol: 2D NOESY/ROESY for Structural Confirmation
-
Experiment: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
Analysis: Look for key cross-peaks that provide through-space distance information.
-
A strong NOE between the Hα of an amino acid (residue i) and the Hδ protons of the following proline (residue i+1) is characteristic of a trans Xaa-Pro bond.
-
A strong NOE between the Hα protons of both residues (i and i+1) is characteristic of a cis Xaa-Pro bond.
-
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural data in the solid state, confirming ring pucker, bond lengths, and bond angles.[15]
Methodology Overview:
-
Crystallization: The azido-proline derivative or a peptide containing it is crystallized, often using vapor diffusion methods (hanging drop or sitting drop) with various screening kits.
-
Data Collection: A suitable crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are determined and the structure is refined. The final structure provides precise details on the preferred solid-state conformation.[16] For example, the crystal structure of a 4R-azidoproline derivative confirmed the preference for an exo ring pucker.[9]
Conclusion
4-Azido-proline derivatives are exceptionally versatile building blocks in peptide and protein science. The stereochemistry of the C4-azido group provides a robust mechanism for controlling local conformation, specifically the pyrrolidine ring pucker and the s-cis/s-trans amide bond population. As demonstrated, (4R)-azidoproline strongly promotes a Cγ-exo pucker and a trans amide bond, thereby stabilizing the polyproline II helical structure. This detailed understanding, supported by quantitative data from NMR, CD spectroscopy, and X-ray crystallography, empowers researchers to rationally design peptides with specific structural features. The additional utility of the azide as a bioorthogonal handle for "click" chemistry further cements the role of these derivatives as indispensable tools for developing novel therapeutic agents, molecular probes, and advanced biomaterials.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. | Semantic Scholar [semanticscholar.org]
- 14. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray structures of aza-proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-natural amino acids (nnAAs), also referred to as unnatural or non-canonical amino acids (ncAAs), are amino acids not found among the 20 genetically coded proteinogenic amino acids.[1] Their application in medicinal chemistry and drug discovery has become a critical tool for optimizing the physicochemical and pharmacological properties of peptides and small molecule drugs.[2][3][4] By synthetically modifying side chains, backbone structures, or stereochemistry, researchers can enhance properties such as stability, target selectivity, bioavailability, and potency.[][6][7] This guide provides an in-depth overview of the core physicochemical properties of nnAAs, detailed experimental protocols for their determination, and conceptual workflows relevant to their application in drug development.
The incorporation of nnAAs can modulate key characteristics like lipophilicity, hydrogen bonding capacity, and enzymatic stability, thereby improving the "drug-likeness" of peptide-based therapeutics which often suffer from poor permeability and rapid degradation.[1][4] Understanding and quantifying the physicochemical properties of these building blocks is therefore fundamental to rational drug design.
Core Physicochemical Properties and Their Impact on Drug Design
The unique side chains of nnAAs introduce novel functionalities that can be tailored to specific needs in drug design. The relationship between these properties and the overall suitability of a drug candidate is a cornerstone of medicinal chemistry.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid. For amino acids, there are at least two pKa values: pK1 for the α-carboxylic acid group (~2) and pK2 for the α-amino group (~9-10). Ionizable side chains introduce a third pKa (pKR). These values are critical as they determine the charge state of the molecule at a given pH, which profoundly affects solubility, receptor binding, and membrane transport.
Data Presentation: pKa Values of Representative Non-Natural Amino Acids
| Non-Natural Amino Acid | Abbreviation | pK1 (α-COOH) | pK2 (α-NH3+) | pKR (Side Chain) |
| D-Alanine | D-Ala | ~2.34 | ~9.69 | - |
| β-Alanine | β-Ala | ~3.60 | ~10.19 | - |
| N-Methylglycine (Sarcosine) | Sar | ~2.23 | ~10.01 | - |
| 2-Aminoisobutyric Acid | Aib | ~2.31 | ~10.21 | - |
| Statine | Sta | ~3.50 | ~9.80 | - |
| Ornithine | Orn | ~2.17 | ~8.65 | ~10.76 |
| Norleucine | Nle | ~2.39 | ~9.76 | - |
Note: These are approximate values and can vary based on experimental conditions.
Experimental Protocol: pKa Determination by Acid-Base Titration
This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[8][9]
Materials:
-
0.1 M solution of the non-natural amino acid
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
pH meter with a combination electrode
-
Burette (50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Pipette a known volume (e.g., 20 mL) of the 0.1 M amino acid solution into a beaker. If necessary, add a small amount of 0.1 M HCl to fully protonate the amino acid (bring the starting pH below 2.0).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.
-
Titration: Record the initial pH. Begin adding the NaOH solution in small increments (e.g., 0.5 mL).[10] After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration until the pH reaches approximately 12 to ensure all ionizable groups have been titrated.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence points, which are the points of steepest slope on the curve.
-
The pKa value for each ionizable group is the pH at the halfway point to each equivalence point. For a diprotic amino acid, pK1 is the pH at which half of the first equivalent of NaOH has been added, and pK2 is the pH at the midpoint between the first and second equivalence points.
-
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity or hydrophobicity.[11] It is defined as the logarithm of the ratio of the concentration of a compound in octanol (B41247) to its concentration in water at equilibrium. LogP is a critical predictor of a drug's absorption, bioavailability, and membrane permeability.[11][12] Non-natural amino acids with modified side chains can be used to fine-tune the LogP of a peptide.[13][14]
Data Presentation: LogP Values of Representative Non-Natural Amino Acids
| Non-Natural Amino Acid | Abbreviation | LogP (n-octanol/water) |
| Norleucine | Nle | -1.53 |
| Cyclohexylalanine | Cha | 1.63 |
| Phenylglycine | Phg | 0.30 |
| 4-Fluorophenylalanine | 4-F-Phe | 1.50 |
| 2-Naphthylalanine | 2-Nal | 2.59 |
| Statine | Sta | -0.65 |
| Homophenylalanine | Hfe | 1.79 |
Note: Values are for N-acetyl-O-methyl derivatives or similar forms to approximate the behavior within a peptide chain. Experimental conditions can cause variations.[14][15]
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring LogP.[11][12]
Materials:
-
n-Octanol (pre-saturated with water)
-
Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4), pre-saturated with n-octanol
-
The non-natural amino acid compound
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Solvent Preparation: Mix n-octanol and the aqueous buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of the amino acid in the aqueous phase at a known concentration.
-
Partitioning:
-
Add a known volume of the aqueous amino acid solution and an equal volume of the saturated n-octanol to a separatory funnel or tube.
-
Seal the container and shake vigorously for a set period (e.g., 1-3 hours) to allow equilibrium to be reached.
-
-
Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation can be used to break it.
-
Concentration Analysis: Carefully withdraw a sample from each phase. Measure the concentration of the amino acid in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
LogP = log10(P)
-
Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug development, aqueous solubility is paramount as it affects formulation and absorption. Amino acid solubility is highly dependent on pH and the polarity of its side chain.[16][17][18] Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point (pI).[19]
Data Presentation: Aqueous Solubility of Representative Non-Natural Amino Acids
| Non-Natural Amino Acid | Abbreviation | Aqueous Solubility ( g/100 mL at 25°C) |
| D-Alanine | D-Ala | 16.65 |
| β-Alanine | β-Ala | 52.5 |
| N-Methylglycine (Sarcosine) | Sar | 148.1 |
| 2-Aminoisobutyric Acid | Aib | 25.0 |
| 4-Aminobenzoic acid | 4-Abz | 0.59 |
| D-Cycloserine | D-Cys | 10.0 |
| Norleucine | Nle | 1.15 |
Note: Solubility is highly pH-dependent. These values are typically for neutral aqueous solutions.
Experimental Protocol: Thermodynamic Solubility Determination
This method measures the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
The non-natural amino acid (solid form)
-
Buffer solution of desired pH (e.g., pH 7.4)
-
Small vials or tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC, LC-MS)
Procedure:
-
Sample Addition: Add an excess amount of the solid amino acid to a vial containing a known volume of the buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand so the excess solid can settle.
-
Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample if necessary and measure the concentration of the dissolved amino acid using a calibrated analytical method.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Polar Surface Area (PSA)
Polar Surface Area (PSA) is defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule.[20][21] It is a key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.[20][22] Molecules with a PSA greater than 140 Ų generally exhibit poor cell membrane permeability.[20] PSA is typically calculated using software rather than measured experimentally. The most common method is Topological PSA (TPSA), which uses fragment-based contributions for rapid calculation.[21][23]
Data Presentation: Calculated TPSA of Representative Non-Natural Amino Acids
| Non-Natural Amino Acid | Abbreviation | TPSA (Ų) |
| Norleucine | Nle | 63.3 |
| Cyclohexylalanine | Cha | 63.3 |
| 4-Aminobenzoic acid | 4-Abz | 63.3 |
| Statine | Sta | 83.6 |
| Ornithine | Orn | 89.4 |
| Citrulline | Cit | 124.2 |
| Thyronine | Thn | 96.0 |
Note: TPSA is calculated based on the 2D structure and accounts for the polar atoms in the amino and carboxyl groups, as well as any polar atoms in the side chain.
Methodology: TPSA Calculation
The Topological Polar Surface Area (TPSA) is not determined by a wet-lab experiment but is calculated computationally. The method, developed by Ertl et al., relies on the summation of pre-calculated, tabulated surface contributions of polar fragments.[21][24]
Principle:
-
Fragmentation: The 2D structure of a molecule is broken down into its constituent polar fragments (atoms considering their environment).
-
Contribution Summation: Each fragment has a pre-assigned contribution to the total PSA. These contributions were derived by fitting to the 3D PSA values of thousands of known drugs.[21]
-
Calculation: The TPSA is the sum of all fragment contributions. This approach is extremely fast and correlates well with 3D PSA calculations, making it ideal for high-throughput screening of virtual libraries.[21][23]
Workflow for TPSA Calculation:
-
Input: Provide the 2D chemical structure of the non-natural amino acid (e.g., as a SMILES string or in a chemical drawing file format).
-
Software: Use computational chemistry software or online tools that have the TPSA algorithm implemented (e.g., Molinspiration, ChemDraw, RDKit).
-
Execution: The software identifies polar fragments (N, O atoms and attached hydrogens) and sums their tabulated contributions.
-
Output: The tool returns the TPSA value in square angstroms (Ų).
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural / Unusual Amino Acids [biosyn.com]
- 7. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 19. Amino acid - Wikipedia [en.wikipedia.org]
- 20. Polar surface area - Wikipedia [en.wikipedia.org]
- 21. Molecular Polar Surface Area PSA [molinspiration.com]
- 22. Polar Surface Area Analysis Services - CD ComputaBio [computabio.com]
- 23. grokipedia.com [grokipedia.com]
- 24. researchgate.net [researchgate.net]
Technical Guide: (2R,4S)-Boc-D-Pro(4-N3)-OH for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2R,4S)-Boc-D-Pro(4-N3)-OH, a valuable synthetic building block for researchers in peptide synthesis, medicinal chemistry, and drug development. This document outlines its chemical properties, provides detailed experimental protocols for its application, and illustrates its utility in creating advanced biomolecular constructs.
Compound Data
This compound is a proline derivative functionalized with an azide (B81097) group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the amine. The azide moiety serves as a versatile handle for "click chemistry," a class of biocompatible and highly efficient chemical reactions.
| Property | Value | Reference |
| Chemical Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid | |
| Synonyms | This compound, (2R,4S)-N-Boc-4-azido-D-proline | |
| CAS Number | 132622-77-6 (for the dicyclohexylamine (B1670486) salt) | |
| Molecular Formula | C10H16N4O4 | |
| Molecular Weight | 256.26 g/mol |
Core Applications in Research and Development
The unique structure of this compound makes it a powerful tool for the synthesis of modified peptides and the construction of complex bioconjugates. The presence of the Boc group makes it fully compatible with Boc-based solid-phase peptide synthesis (Boc-SPPS). The azide group enables covalent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Key applications include:
-
Peptide Synthesis: Incorporation into peptide sequences to introduce a site-specific ligation handle.
-
Drug Development: A key component in the synthesis of antibody-drug conjugates (ADCs), where the azide can be used to attach cytotoxic payloads to a monoclonal antibody.
-
Bioconjugation: Facilitating the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery vehicles.
Experimental Protocols
Incorporation of this compound into a Peptide using Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
This compound and other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Washing solvents (e.g., Methanol, Isopropanol)
-
Cleavage cocktail (e.g., HF or a low-HF alternative)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DMF for 2 minutes.
-
Repeat the neutralization step twice.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Boc deprotection (Step 2).
-
Wash the resin with DCM and methanol, then dry under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail to remove side-chain protecting groups and cleave the peptide from the resin.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide synthesized in the previous protocol.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
A copper-chelating ligand (e.g., THPTA)
-
A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a stock solution of CuSO4.
-
In another vial, prepare a fresh stock solution of sodium ascorbate.
-
If using a ligand, pre-mix the CuSO4 solution with the ligand solution.
-
-
Reaction Initiation:
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4 (or CuSO4/ligand) solution.
-
-
Reaction Progression:
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or RP-HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the resulting triazole-linked conjugate using a suitable method, such as RP-HPLC or size-exclusion chromatography.
-
Visualizations
A Comprehensive Technical Guide to the Safe Handling of Azido Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety and handling guidelines for azido (B1232118) compounds. Azides are highly versatile and powerful chemical moieties, indispensable in fields ranging from synthetic chemistry, particularly in "click" chemistry, to pharmaceutical and materials science.[1][2] However, their high energy content and potential for explosive decomposition necessitate stringent safety protocols.[1][3] This document outlines the inherent hazards, provides clear risk assessment criteria, and details best practices for the safe handling, storage, and disposal of these energetic compounds.
Core Hazards of Azido Compounds
Azido compounds, both organic and inorganic, are characterized by their high nitrogen content and are considered energetic materials.[1] The primary hazards associated with them are:
-
Explosive Instability: Azides can decompose violently and explosively when subjected to external energy sources such as heat, shock, friction, or light.[2][3] The decomposition reaction releases a large amount of energy in the form of nitrogen gas.[4] Heavy metal azides, such as lead or copper azide (B81097), are particularly sensitive primary explosives that can detonate with minimal provocation.[4][5]
-
Acute Toxicity: The azide ion (N₃⁻) is acutely toxic, with a toxicity profile similar to that of cyanide.[3][6] It can be fatal if inhaled, ingested, or absorbed through the skin.[7] Exposure to even small amounts of sodium azide can cause symptoms such as dizziness, headache, rapid heart rate, and skin burns, while larger exposures can lead to convulsions, respiratory failure, and death.[1]
-
Formation of Hydrazoic Acid: In the presence of acids, azide salts react to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[8][9]
Risk Assessment and Stability of Organic Azides
Before synthesizing or handling any azido compound, a thorough risk assessment is mandatory. The stability of an organic azide is highly dependent on its molecular structure. Several empirical rules have been established to estimate the potential hazard.[2][10]
Key Structural Factors Influencing Stability:
-
Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability.[10]
-
Rule of Six: This rule suggests that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide, nitro, or diazo) to provide sufficient dilution and render it relatively safe to handle.[1][2]
-
Electronic and Structural Effects: Olefinic, aromatic, and carbonyl azides are generally less stable than aliphatic azides.[1] Electron-withdrawing groups can decrease thermal stability, while the presence of other energetic groups in the molecule significantly reduces overall stability.[10]
The following workflow provides a decision-making framework for assessing the risks associated with a given organic azide.
Table 1: Quantitative Guidelines for Organic Azide Stability
| Stability Metric | Guideline | Maximum Quantity/Conditions | Citation |
| (NC + NO) / NN Ratio | ≥ 3 | Considered relatively safe to isolate. | [1][8] |
| Carbon/Nitrogen (C/N) Ratio | < 1 | Should never be isolated. May be synthesized as a transient intermediate. | [1][8] |
| As transient intermediate: Limiting reagent, max 1 gram. | [1][8] | ||
| 1 < C/N < 3 | Can be synthesized and isolated with extreme caution. | [1][6][8] | |
| Store below room temperature, as ≤ 1M solution, max 5 grams. | [1][6][8] | ||
| ≥ 3 | Smallest organic azide that can be isolated and stored in pure form. | [1][6] | |
| Example: n-nonyl azide (C/N=3), up to 20 grams can be stored. | [1][6] | ||
| Rule of Six | ≥ 6 carbons per azide group | Renders the compound relatively safe for handling. | [1][2] |
Engineering Controls and Personal Protective Equipment (PPE)
Strict engineering controls are the primary line of defense when working with azido compounds.
-
Fume Hood: All manipulations of azides must be conducted in a certified chemical fume hood to protect against toxic vapors, particularly hydrazoic acid.[7][11]
-
Blast Shield: Experiments involving azides known or suspected to be explosive must be performed behind a blast shield, with the fume hood sash positioned as low as possible.[1][7][8]
-
Designated Area: Establish a designated area for azide work, clearly labeled with warning signs.[12]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale | Citation |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if a blast shield is not feasible. | Protects against splashes and potential explosions. | [7] |
| Hand Protection | Nitrile gloves (double-gloving is recommended). For highly toxic azides, Silver Shield® gloves under nitriles are advised. | Prevents skin absorption of toxic azide compounds. | |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects skin from contact with hazardous materials. | [12] |
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is crucial to prevent accidents.
General Handling Precautions:
-
Work on the smallest scale possible. [1]
-
Never work alone. [1]
-
Avoid friction and shock: Do not use ground glass joints, as friction can cause explosive decomposition.[8][11] Avoid scratching solid azides.[11][13]
-
Use compatible equipment: Use plastic, ceramic, or Teflon spatulas and equipment. NEVER use metal spatulas or instruments , as they can form highly sensitive and explosive heavy metal azides.[1][14]
-
Avoid heat: Do not heat azido compounds unless required by a well-vetted procedure. Never concentrate azide-containing solutions by rotary evaporation or distillation.[1][3][8]
-
Solvent Choice: NEVER use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides. These can react to form extremely unstable diazidomethane and triazidomethane.[1][2][6]
Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is a key technique for evaluating the thermal stability of azides by measuring the heat flow associated with their decomposition.
-
Objective: To determine the onset temperature of decomposition (Tonset), which is a critical indicator of thermal stability.[10]
-
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the azide (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: An exothermic peak on the DSC thermogram indicates decomposition. The Tonset is determined by finding the intersection of the tangent of the peak's leading edge with the baseline. A lower Tonset indicates lower thermal stability.
-
Table 3: Comparative Thermal Stability of Representative Organic Azides
| Compound Class | Example | Onset Decomposition Temp (Tonset) | Notes | Citation |
| Alkyl Azide | Ethyl Azide | ~225 °C | Generally more stable; stability decreases with electron-withdrawing groups. | [15] |
| Acyl Azide | Acetyl Azide | ~130 °C | Less stable due to the electron-withdrawing carbonyl group. | [15] |
| Sulfonyl Azide | Tosyl Azide | Varies, generally higher than many alkyl/aryl azides | Often used in diazo transfer reactions. | [10] |
Azide Decomposition Mechanism
The decomposition of an organic azide typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This process is the source of both the synthetic utility and the explosive hazard of azides.
Storage and Waste Disposal
Proper storage and disposal are critical to long-term safety.
Storage Guidelines:
-
Store azides in a cool, dry, dark place, preferably below room temperature (-18°C is often recommended for less stable azides).[1][2][6]
-
Store away from sources of heat, light, shock, and friction.[1]
-
Isolate from incompatible materials, especially acids, heavy metals and their salts, and halogenated compounds.[8][12]
-
Use plastic or amber plastic containers for storage.[2]
Waste Disposal Procedures:
-
NEVER pour azide solutions down the drain. Azides can react with lead or copper in plumbing to form extremely explosive metal azides.[5][7][12]
-
Collect all azide-containing waste (including dilute solutions, contaminated gloves, and paper towels) in a dedicated, clearly labeled, non-metallic waste container.[13][16]
-
Keep azide waste separate from acidic waste to prevent the formation of hydrazoic acid.[3][16]
-
Dispose of all azide waste through your institution's hazardous waste program.[7][17]
Protocol: Deactivation of Dilute Sodium Azide Solutions (<5%)
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Objective: To chemically convert the azide into less hazardous nitrogen gas before disposal.
-
Methodology:
-
Place the dilute aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
With vigorous stirring, add a 20% aqueous solution of sodium nitrite (B80452) (use a ~40% excess relative to the sodium azide).[7]
-
Slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to pH paper. Crucial: The acid must be added after the nitrite to prevent the generation of toxic and explosive HN₃.[7]
-
A vigorous reaction will occur with the evolution of nitrogen oxides. Stir the mixture for several hours to ensure complete destruction of the azide.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before final disposal as hazardous waste.[7]
-
Emergency Procedures
Immediate and correct response to an azide-related emergency is vital.
By understanding the risks and rigorously adhering to the guidelines presented in this document, researchers can safely harness the powerful chemistry of azido compounds to advance their scientific and developmental goals.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. Azide - Wikipedia [en.wikipedia.org]
- 5. lni.wa.gov [lni.wa.gov]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. uvic.ca [uvic.ca]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. researchgate.net [researchgate.net]
- 16. Article - Standard Operating Procedur... [policies.unc.edu]
- 17. drexel.edu [drexel.edu]
Methodological & Application
Application Notes and Protocols for the Incorporation of (2R,4S)-Boc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties, stability, and functionality. (2R,4S)-Boc-D-Pro(4-N3)-OH, a proline analog featuring an azide (B81097) moiety, is a valuable building block for the synthesis of modified peptides. The azide group serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various functionalities like imaging agents, PEG chains, or cytotoxic drugs.[1][2]
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Application Notes
The incorporation of this compound offers several strategic advantages in peptide design and drug development:
-
Bioorthogonal Conjugation: The primary application of the azido-proline moiety is to introduce a site for "click chemistry." This allows for the precise and efficient attachment of a wide range of molecules to the peptide under mild, biocompatible conditions.
-
Structural Modification: The stereochemistry and cyclic nature of this D-proline analog can be used to induce specific secondary structures, such as β-turns, in the peptide backbone. This can lead to peptides with constrained conformations, potentially increasing their binding affinity and stability.
-
Drug Development: The ability to attach payloads to a peptide via the azide handle is of significant interest in the development of antibody-drug conjugates (ADCs) and targeted peptide therapeutics.
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and are adapted for the incorporation of the sterically hindered this compound.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for Boc-SPPS based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities. Swell the resin in DMF for at least 30 minutes before the first coupling step.
Protocol 2: N-α-Boc Deprotection
-
Pre-wash: Wash the resin-bound peptide with dichloromethane (B109758) (DCM).
-
Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.
-
Main Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3][4]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual acid.
Protocol 3: Coupling of this compound
Due to the steric hindrance of the proline ring, a highly efficient coupling reagent is recommended. HATU is generally preferred over HBTU for faster and more complete reactions with less potential for side reactions.[5][6]
-
Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[7] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: Capping of Unreacted Amines (Optional)
If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Capping Solution: Prepare a solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 10:5:85 v/v/v).
-
Reaction: Add the capping solution to the peptide-resin and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 5: Cleavage and Final Deprotection
The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. The azide group is generally stable to standard TFA cleavage conditions.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[8] For sequences without sensitive residues, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Resin | Merrifield, PAM, MBHA | [3] |
| Boc Deprotection | 50% TFA in DCM, 20-30 min | [3][4] |
| Coupling Reagent | HATU/DIEA | [5][6] |
| Amino Acid Equivalents | 2-4 | |
| Coupling Time | 1-2 hours | |
| Monitoring | Kaiser Test | [7] |
| Cleavage Cocktail | Reagent K or TFA/TIS/H2O | [8] |
| Cleavage Time | 2-3 hours | [8] |
Visualizations
Caption: General workflow for incorporating this compound in SPPS.
Caption: Key steps in the coupling of this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2R,4S)-Boc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing (2R,4S)-Boc-D-Pro(4-N3)-OH. This "click chemistry" reaction is a highly efficient and versatile method for the formation of a stable 1,2,3-triazole linkage, widely employed in bioconjugation, drug discovery, and materials science.[][2][3]
The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[4] The bio-orthogonality of the azide (B81097) and terminal alkyne functional groups ensures that the reaction proceeds with high specificity, minimizing side products.[4][5]
Applications
The triazole ring formed via the CuAAC reaction can act as a stable isostere for an amide bond, which can enhance the metabolic stability of peptides.[6] This makes the CuAAC reaction with azido-proline derivatives like this compound particularly valuable for:
-
Peptide Synthesis and Modification: Incorporation of the azido-proline moiety allows for precise post-synthetic modification of peptides.[7]
-
Bioconjugation: Linking peptides or small molecules containing the azido-proline to other molecules functionalized with an alkyne group for applications in diagnostics and therapeutics.[8][9]
-
Drug Development: The triazole linkage can be a key structural component in novel therapeutic agents.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions, based on literature for similar substrates. Yields are generally high, often quantitative or near-quantitative.[8]
| Parameter | Typical Range | Notes |
| Yield | 84% - 97% | Highly dependent on substrate purity and reaction conditions.[6] |
| Reaction Time | 30 min - 4 hours | Can be influenced by reactant concentrations and temperature.[4] |
| Temperature | Room Temperature - 37°C | Mild temperatures are generally sufficient.[4] |
| pH | 4 - 11 | The reaction is tolerant of a wide pH range. |
| Reactant Ratio | 1:1 to 1:1.2 (Azide:Alkyne) | A slight excess of the alkyne can be used. |
| Copper(I) Catalyst | 1 - 5 mol% | Lower catalyst loading is often effective.[6] |
Experimental Protocol: CuAAC with this compound
This protocol details a general procedure for the CuAAC reaction between this compound and a terminal alkyne.
Materials
-
This compound
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Deionized water
-
Nitrogen or Argon gas (for degassing)
-
Reaction vessel (e.g., round-bottom flask, vial)
-
Stirring apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Experimental Workflow
Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O or DMF).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and a copper-stabilizing ligand such as THPTA or TBTA (0.05-0.25 equivalents) in deionized water or the reaction solvent. The ligand to copper ratio is typically 5:1.[9]
-
-
Reaction Initiation:
-
To the degassed solution of the azide and alkyne, add the prepared catalyst solution.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing the mixture to air.
-
If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure triazole product.
-
Safety Precautions
-
Organic azides can be explosive, especially at elevated temperatures or in concentrated form. Handle with care and avoid heating.[10]
-
Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the reaction in a well-ventilated fume hood.
Logical Relationship of Key Reaction Components
The following diagram illustrates the roles and interactions of the key components in the CuAAC reaction.
Caption: Interplay of reactants and the catalytic system in the CuAAC reaction.
References
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using (2R,4S)-Boc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments. As a type of "click chemistry," SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications, including live-cell imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2] This reaction relies on the high ring strain of a cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) which rapidly and specifically reacts with an azide-functionalized molecule to form a stable triazole linkage.[1][3]
(2R,4S)-Boc-D-Pro(4-N3)-OH is a proline analogue containing an azide (B81097) moiety. This building block can be incorporated into peptides and other biomolecules, providing a chemical handle for subsequent modification via SPAAC.[4][5] The constrained di-proline conformation can be synthetically valuable, and the azide group at the 4-position allows for precise, site-specific labeling.
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and the subsequent SPAAC reaction with a DBCO-functionalized molecule.
Key Applications
-
Peptide Labeling: Site-specific attachment of fluorophores, biotin, or other reporter molecules for imaging and affinity purification.
-
Drug Conjugation: Development of peptide-drug conjugates where a therapeutic agent is attached to a targeting peptide.
-
Biomaterial Functionalization: Immobilization of peptides onto surfaces or hydrogels for cell culture and tissue engineering applications.
-
Protein Engineering: Introduction of non-natural functionalities into proteins for studying protein-protein interactions or creating novel biologics.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide-Containing Moiety | Cyclooctyne | k₂ (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| Hydrophilic Azidoamino Acid Peptide | DBCO-PEG | 0.34 | HBS buffer (pH 7.4) | 25 |
| Boc-Protected Hydrophilic Azidoamino Acid | BCN | 0.28 | Methanol | 25 |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS (pH 7) | 25 - 37 |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES (pH 7) | 25 - 37 |
*Data for the hydrophilic azidoamino acid is sourced from a study by Re-Sugiura et al. (2022) and serves as an estimation.[4] Data for 3-azido-L-alanine and the azido-sugar are from a study by T. M. Schipper et al. (2023) and demonstrate the influence of buffer and azide structure on reaction kinetics.[2]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS
This protocol describes a general procedure for incorporating the Boc-protected azido-proline into a peptide sequence using manual Boc Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Merrifield or PAM resin
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine (for Fmoc-SPPS if used as an alternative)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Filter and repeat the treatment with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[6]
-
Wash the resin with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 5% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
For coupling of This compound or other Boc-amino acids:
-
Dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitor the coupling reaction using a Kaiser test (will be negative for proline coupling) or other appropriate tests for secondary amines.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid to be incorporated into the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude azide-modified peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: SPAAC Reaction of an Azide-Modified Peptide with a DBCO-Functionalized Molecule
This protocol provides a general method for the SPAAC reaction between the purified peptide containing the 4-azidoproline residue and a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).
Materials:
-
Purified azide-modified peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-5/6-FAM)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve the DBCO reagent)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a 10-20 mM stock solution.
-
-
SPAAC Reaction:
-
To the peptide solution, add 1.1 to 1.5 equivalents of the DBCO-functionalized molecule stock solution. The final DMSO concentration should ideally be below 10% to avoid affecting protein/peptide stability.
-
Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).[7]
-
The progress of the reaction can be monitored by LC-MS by observing the consumption of the starting peptide and the appearance of the conjugated product. The disappearance of the DBCO absorbance at ~310 nm can also be monitored by UV-Vis spectroscopy.[3]
-
-
Purification:
-
Once the reaction is complete, purify the conjugated product from unreacted starting materials using reverse-phase HPLC.
-
-
Final Product Characterization:
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light if a fluorophore was used.
-
Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for SPAAC bioconjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Site-Specific Labeling of Peptides and Proteins with Azido-Proline
Introduction
Site-specific modification of peptides and proteins is a powerful tool for understanding biological processes, developing new therapeutics, and creating novel biomaterials. One robust method for achieving this is through the incorporation of non-canonical amino acids bearing bio-orthogonal functional groups. Azido-proline, an analog of proline, serves as an excellent chemical reporter.[1] Once incorporated into the polypeptide chain, its azide (B81097) group can be selectively and efficiently labeled with a variety of probes via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This approach allows for the precise attachment of fluorophores, affinity tags, or drug molecules.
Proline and its post-translationally modified form, hydroxyproline, are particularly abundant in collagen, making azido-proline an effective tool for labeling and imaging newly synthesized collagen in live cells.[1][4] The azide functionality can also be introduced into synthetic peptides using standard solid-phase peptide synthesis (SPPS), providing a versatile handle for creating complex and functionalized peptide architectures.[5][6]
Applications
-
Imaging of Nascent Proteins: Metabolic labeling with azido-proline enables the visualization of newly synthesized proteins, particularly collagen, in live cells and tissues.[1][4]
-
Peptide Functionalization: Synthetic peptides containing azido-proline can be readily conjugated with various molecules to create targeted therapeutics, diagnostic agents, or research tools.[5][6]
-
Biomaterial Development: The ability to "click" molecules onto polyproline scaffolds allows for the creation of functionalized biomaterials like hydrogels and molecular rulers.[7]
-
Proteomics: Azido-proline incorporation followed by click chemistry with an affinity tag (e.g., biotin) can be used to enrich and identify newly synthesized proteins from complex mixtures.[3]
Quantitative Data Summary
The efficiency of labeling depends on the chosen methodology (metabolic vs. synthetic incorporation) and the specific click chemistry reaction conditions. The following tables provide representative data for the properties of a common azido-proline derivative and typical labeling outcomes.
Table 1: Properties of Fmoc-(4S)-4-azido-L-proline
| Property | Value | Reference |
|---|---|---|
| Synonyms | Fmoc-L-Pro(4-N3)-OH (2S,4S), Fmoc-(2S,4S)-4-azidoproline | [6] |
| CAS Number | 263847-08-1 | [6] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [6] |
| Molecular Weight | 378.39 g/mol | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Storage | 0 - 8 °C |[6] |
Table 2: Representative Protein Labeling Efficiency
| Method | Target Protein | Labeling Reagent | Click Reaction | Labeling Efficiency (%) |
|---|---|---|---|---|
| Metabolic Labeling | Collagen | DIBO-Alexa Fluor 555 | SPAAC | ~85-95% (in vitro) |
| In Vitro Conjugation | Synthetic Peptide | Alkyne-Biotin | CuAAC | >98% |
| In Vitro Conjugation | Purified Protein | DBCO-PEG4-Fluorophore | SPAAC | ~90-97% |
Note: Efficiencies are representative and can vary based on experimental conditions, cell type, protein expression levels, and steric accessibility of the azide group.
Diagrams and Workflows
Chemical Labeling Principle
The core principle involves two steps: incorporation of azido-proline into a polypeptide, followed by a bio-orthogonal click chemistry reaction with an alkyne-functionalized probe.
Caption: General workflow for site-specific labeling using azido-proline.
Experimental Workflow: Metabolic Labeling in Live Cells
This workflow outlines the key steps for labeling proteins, such as collagen, within a cellular context.[1][8]
Caption: Workflow for metabolic labeling of proteins with azido-proline in cells.
Experimental Protocols
Protocol 1: Metabolic Labeling of Collagen in Cell Culture
This protocol is adapted from methods used for labeling collagen in fetal ovine osteoblasts and is suitable for researchers studying extracellular matrix proteins.[1][4][8]
Materials:
-
Fetal ovine osteoblasts (or other collagen-secreting cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, L-glutamine, antibiotics)[8]
-
(2S, 4R)-4-Azido-L-proline (N₃-Pro) solution (sterile-filtered)
-
Phosphate-Buffered Saline (PBS), sterile
-
Iodoacetamide (IAM) solution (optional, for blocking)
-
Strain-promoted alkyne probe (e.g., DIBO-Alexa Fluor 555, DBCO-FITC)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 12-well plate at a desired density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the standard culture medium with a complete medium supplemented with N₃-Pro (e.g., final concentration of 36 mg/L). Culture the cells for 24-72 hours to allow for incorporation into newly synthesized collagen.[4][8]
-
Washing: Gently aspirate the N₃-Pro containing medium and wash the cells twice with warm, sterile PBS.
-
Blocking (Optional): To reduce non-specific background from strained alkynes reacting with free thiols, pre-incubate the cells with 5 mM IAM in PBS for 20 minutes at room temperature. Wash twice with PBS.[4]
-
Click Labeling (SPAAC): Incubate the cells with the strained alkyne probe (e.g., 5 µM DIBO-Alexa Fluor 555) in culture medium for 60 minutes at room temperature, protected from light.[4]
-
Final Washes: Aspirate the labeling solution and wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes if intracellular targets are to be stained.
-
Counterstain nuclei with Hoechst 33342 for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope with appropriate filter sets. A significant increase in fluorescence should be observed in cells treated with N₃-Pro compared to control cells.[4]
Protocol 2: Solid-Phase Synthesis of an Azido-Proline Containing Peptide
This protocol describes the manual synthesis of a peptide using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Wang resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-(4S)-4-azido-L-proline[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.
-
Fmoc Deprotection:
-
Drain the resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (General Cycle):
-
In a separate tube, dissolve the next Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and HOBt (if using, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Azido-Proline Incorporation: When the sequence calls for azido-proline, use Fmoc-(4S)-4-azido-L-proline in the coupling step (step 4). The azide group is stable to the conditions of SPPS.[5]
-
Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification: Dry the crude peptide pellet and purify it using reverse-phase HPLC. Confirm the mass of the final product by mass spectrometry.
Protocol 3: In Vitro Labeling of an Azido-Peptide via CuAAC
This protocol is suitable for conjugating a purified azido-peptide with a small molecule alkyne probe.
Materials:
-
Purified azido-proline containing peptide
-
Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in H₂O)
-
Sodium ascorbate (B8700270) (NaAsc) stock solution (e.g., 250 mM in H₂O, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in H₂O)
-
Reaction Buffer: PBS or Tris buffer, pH 7.4-8.0
Procedure:
-
Prepare Reactants:
-
Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the alkyne-probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer. Use a 1.5 to 5-fold molar excess of the alkyne-probe relative to the peptide.
-
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, mix the following in order:
-
CuSO₄ solution (to a final concentration of 1 mM).
-
THPTA ligand solution (to a final concentration of 5 mM). THPTA chelates and stabilizes the Cu(I) ion.
-
Vortex briefly.
-
-
Initiate Reaction:
-
Combine the azido-peptide and alkyne-probe solutions.
-
Add the CuSO₄/THPTA premix to the peptide/probe mixture.
-
Add the freshly prepared sodium ascorbate solution (to a final concentration of 10 mM) to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4 °C overnight.
-
Purification: Remove excess reagents and the copper catalyst by desalting, dialysis, or HPLC to obtain the purified, labeled peptide.
-
Analysis: Confirm successful conjugation by mass spectrometry (observing a mass shift corresponding to the addition of the alkyne-probe) or by SDS-PAGE if the probe is a fluorophore.
References
- 1. Collagen labelling with an azide-proline chemical reporter in live cells - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07974D [pubs.rsc.org]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of (2R,4S)-Boc-D-Pro(4-N3)-OH in the Synthesis of Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4S)-Boc-D-Pro(4-N3)-OH is a valuable synthetic building block for the introduction of a 4-azido-D-proline residue into peptide sequences. The presence of the azide (B81097) moiety at the C4 position of the proline ring provides a versatile chemical handle for the synthesis of peptidomimetics through bioorthogonal chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This approach allows for the facile introduction of a stable 1,2,3-triazole ring system into the peptide backbone or as a side-chain modification.[4][5] The resulting triazole can serve as a rigid, isosteric replacement for a trans-amide bond, influencing the conformational properties of the peptide and enhancing its proteolytic stability.[1][2] Furthermore, the triazole can act as a linker to conjugate peptides with other molecules such as small molecule drugs, imaging agents, or polymers.[6][7] This application note provides detailed protocols for the incorporation of this compound into peptides using Boc-based Solid Phase Peptide Synthesis (SPPS) and subsequent on-resin modification via CuAAC to generate novel peptidomimetics.
Key Applications
-
Synthesis of Peptidomimetics with Enhanced Stability: The 1,2,3-triazole ring is resistant to enzymatic cleavage, making peptidomimetics containing this moiety more stable in biological systems compared to their natural peptide counterparts.[1]
-
Conformational Constraint: The rigid nature of the triazole ring can be used to lock the peptide backbone into a specific conformation, which can be beneficial for optimizing binding affinity to biological targets.[2]
-
Drug Conjugation: The azide group serves as a platform for the attachment of various functionalities, including therapeutic agents, fluorescent probes, and radiolabels, through click chemistry.[4][6]
-
Scaffold for Drug Discovery: The systematic modification of the alkyne partner in the CuAAC reaction allows for the rapid generation of libraries of peptidomimetics for screening and lead optimization in drug discovery programs.[5]
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing a 4-azido-D-proline residue using Boc chemistry.
Materials:
-
Merrifield resin or other suitable resin for Boc-SPPS
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Isopropyl alcohol (IPA)
-
Solid Phase Peptide Synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL/g of resin) for 1 hour in a peptide synthesis vessel.[8]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Repeat once.[9]
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction between the azido-proline containing peptide and a terminal alkyne.
Materials:
-
Resin-bound peptide containing 4-azido-D-proline
-
Terminal alkyne of choice
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) and Sodium ascorbate (B8700270)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the azido-peptide resin in DCM (10 mL/g resin) for 10 minutes.[10]
-
Solvent Preparation: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 15 minutes to deoxygenate.[10]
-
Reaction Setup:
-
Drain the DCM from the resin.
-
Add the terminal alkyne (5-10 equivalents) dissolved in a minimal amount of DMF.
-
Add the deoxygenated DMSO.
-
Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).[10]
-
Add CuBr (1 equivalent). Alternatively, use CuSO₄ (1 equivalent) and sodium ascorbate (5 equivalents).[10]
-
-
Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and agitate gently at room temperature for 16-18 hours.[10]
-
Washing:
-
Filter the reaction mixture.
-
Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x).[10]
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage.[10]
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the peptidomimetic from the resin and its subsequent purification.
Materials:
-
Resin-bound triazole-peptidomimetic
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for Boc-SPPS cleavage
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA) for HPLC
-
Reverse-phase HPLC system
Procedure:
-
Cleavage:
-
Dry the resin thoroughly.
-
Perform the cleavage using a strong acid such as HF or TFMSA with appropriate scavengers, following standard Boc-SPPS cleavage protocols.[8] For example, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.
-
-
Peptide Precipitation:
-
After cleavage, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous ACN with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a suitable gradient of water/ACN containing 0.1% TFA.
-
-
Characterization: Characterize the purified peptidomimetic by mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data Summary
The efficiency of the on-resin CuAAC reaction can be influenced by several factors, including the choice of copper source, ligands, base, and solvent. The following table summarizes representative conditions and expected outcomes based on literature reports.[6][10] Note that yields are sequence-dependent and should be optimized for each specific peptidomimetic.
| Copper Source (eq) | Ligand (eq) | Base (eq) | Solvent | Reaction Time (h) | Expected Yield (%) | Reference |
| CuBr (1) | None | 2,6-Lutidine (10), DIEA (10) | DMSO | 16-18 | >90 | [10] |
| CuSO₄ (1) / NaAsc (5) | None | DIEA (2) | DMF/H₂O | 12 | >95 | [6] |
| CuI (0.5) | None | DIEA (2) | DMF | 12 | ~76-79 | [4] |
| Copper wire | None | None | DMF | 5 (at 50°C) | ~100 (conversion) | [6] |
Signaling Pathways and Logical Relationships
The synthesis of peptidomimetics using this compound is a linear process involving sequential chemical transformations. The logical relationship of this process is depicted below.
References
- 1. chempep.com [chempep.com]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Use of (2R,4S)-Boc-D-Pro(4-N3)-OH in Peptide-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) are a rapidly advancing class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to diseased cells, thereby minimizing systemic toxicity.[1] These constructs typically consist of a homing peptide that binds to a target receptor on the cell surface, a linker, and a cytotoxic payload. The choice of linker is critical to the stability and efficacy of the PDC. (2R,4S)-Boc-D-Pro(4-N3)-OH is a versatile building block for the synthesis of PDCs, offering a strategic placement of an azide (B81097) moiety for highly efficient and bioorthogonal "click" chemistry conjugation.[2]
This document provides detailed application notes and protocols for the use of this compound in the development of PDCs. It includes methodologies for peptide synthesis, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a case study on the development of a targeted therapy for prostate cancer.
Advantages of Using this compound
The incorporation of this compound into a peptide sequence offers several advantages for PDC development:
-
Site-Specific Conjugation: The azide group allows for precise, site-specific attachment of a drug molecule via click chemistry, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR).[3]
-
Bioorthogonal Reaction: The CuAAC reaction is bioorthogonal, meaning it does not interfere with biological functional groups, allowing for the conjugation of complex drug molecules to peptides in a highly selective manner.
-
High Efficiency: Click chemistry reactions are known for their high yields and favorable kinetics, making the conjugation process efficient and scalable.[4]
-
Stable Linkage: The resulting 1,2,3-triazole linkage is highly stable under a wide range of physiological conditions, ensuring the integrity of the PDC until it reaches the target site.
-
Conformational Constraint: The proline ring can introduce conformational constraints into the peptide backbone, which can influence the peptide's binding affinity and stability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Azido-Containing Peptide
This protocol describes the manual solid-phase synthesis of a hypothetical prostate cancer-targeting peptide, incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, IPA, and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Incorporation of this compound: Couple this compound using the same procedure as for the other amino acids. Note that the Boc protecting group on the proline nitrogen is stable to the piperidine treatment used for Fmoc removal.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified drug to the azido-peptide synthesized in the previous step.
Materials:
-
Azido-peptide
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMF or DMSO (co-solvent, if needed)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azido-peptide in PBS to a final concentration of 1 mM. A co-solvent like DMF or DMSO may be used if solubility is an issue.
-
Dissolve the alkyne-modified drug in a compatible solvent to a stock concentration of 10 mM.
-
-
Prepare Catalyst Solution:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide solution, and the alkyne-modified drug (1.2 equivalents).
-
Add the THPTA solution (final concentration 1 mM).
-
Add the CuSO₄ solution (final concentration 0.2 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 5 mM).
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification and Characterization of the Peptide-Drug Conjugate
Purification by RP-HPLC:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the PDC.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak and analyze by mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PDC as a powder.
Characterization by Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Analysis: Confirm the molecular weight of the purified PDC to verify the successful conjugation.
Case Study: A Peptide-Drug Conjugate Targeting Prostate Cancer
This case study is based on the development of a PDC for prostate cancer, adapted to utilize this compound as a key component for drug conjugation. The PDC targets HER2-expressing prostate cancer cells and releases a PI3K inhibitor payload upon cleavage by prostate-specific antigen (PSA).[5][6]
Components of the PDC:
-
Homing Peptide: A peptide that specifically binds to the HER2 receptor, which is overexpressed in many prostate cancers.[5]
-
Linker: A PSA-cleavable peptide sequence containing (2R,4S)-4-azidoproline for drug attachment.
-
Payload: An alkyne-modified derivative of the PI3K inhibitor, TGX-221.[5][6]
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis. By delivering a PI3K inhibitor directly to cancer cells, the PDC can effectively shut down this pro-survival signaling cascade.
Caption: PI3K/Akt Signaling Pathway and PDC Inhibition.
Experimental Workflow
The synthesis and evaluation of the prostate cancer-targeting PDC follows a multi-step workflow.
Caption: Workflow for PDC Synthesis and Evaluation.
Quantitative Data
The following tables summarize hypothetical quantitative data for the synthesis and in vitro evaluation of the prostate cancer-targeting PDC.
Table 1: Synthesis and Characterization of the PDC
| Parameter | Value | Method |
| Peptide Yield (crude) | 75% | Gravimetric |
| Peptide Purity (after HPLC) | >95% | RP-HPLC |
| CuAAC Conjugation Yield | 85% | LC-MS |
| Final PDC Purity | >98% | RP-HPLC |
| Observed Mass (M+H)⁺ | 2548.3 Da | ESI-MS |
| Calculated Mass (M+H)⁺ | 2548.2 Da | - |
Table 2: In Vitro Biological Activity of the PDC
| Cell Line | Treatment | IC₅₀ (nM) | Cellular Uptake (relative fluorescence) |
| PC-3 (HER2+, PSA+) | PDC | 50 | 100% |
| PC-3 (HER2+, PSA+) | TGX-221 derivative | 35 | 45% |
| LNCaP (HER2-, PSA+) | PDC | >1000 | 15% |
| DU145 (HER2+, PSA-) | PDC | >1000 | 20% |
Conclusion
This compound is a valuable chemical tool for the development of advanced peptide-drug conjugates. Its ability to facilitate site-specific, high-efficiency conjugation via click chemistry allows for the creation of well-defined and potent targeted therapies. The protocols and case study presented here provide a framework for researchers to utilize this versatile building block in their own drug development programs, with the potential to create novel therapeutics for a range of diseases.
References
- 1. Frontiers | New Frontiers in Molecular Imaging Using Peptide-Based Radiopharmaceuticals for Prostate Cancer [frontiersin.org]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a peptide-drug conjugate for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a peptide-drug conjugate for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection in Azido-Proline Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as azido-proline, into peptides is a powerful strategy for developing novel therapeutics, chemical probes, and peptidomimetics. The azido (B1232118) group serves as a versatile chemical handle for bioconjugation via click chemistry, enabling the attachment of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the protection of the α-amine of amino acids. Its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), allows for the stepwise elongation of the peptide chain.
These application notes provide a detailed experimental framework for the efficient and safe deprotection of the Boc group in peptides containing azido-proline residues. The protocols and data presented herein are intended to guide researchers in achieving high-yield deprotection while preserving the integrity of the acid-sensitive azido functionality.
Orthogonal Protection Strategy
In the synthesis of peptides containing functionalized amino acids like azido-proline, an orthogonal protection strategy is paramount. This ensures that the removal of one type of protecting group does not affect others.[1] For Boc-based SPPS of azido-proline containing peptides, the α-amino group is temporarily protected with the acid-labile Boc group, while the azido group on the proline ring remains stable under these conditions. The azido group is also stable to the basic conditions used for Fmoc deprotection, offering flexibility in the choice of overall synthetic strategy.
Quantitative Data Summary: Boc Deprotection Conditions
The selection of the appropriate TFA concentration and reaction time is critical for achieving complete Boc deprotection without significant degradation of the target peptide. The following table summarizes common conditions for TFA-mediated Boc deprotection in solid-phase peptide synthesis. While specific yields can be sequence-dependent, these conditions are a reliable starting point for peptides containing azido-proline.
| TFA Concentration (% in DCM) | Reaction Time (minutes) | Temperature | Key Considerations |
| 20-25% | 20-30 | Room Temperature | Milder conditions, suitable for peptides with acid-sensitive residues. May require a second treatment for complete deprotection. |
| 50% | 15-25 | Room Temperature | A widely used standard condition offering a good balance between deprotection efficiency and minimizing side reactions.[2] |
| 55% | 30 | Room Temperature | Has been reported to yield higher purity peptides compared to 100% TFA in some cases.[3] |
| 95-100% (neat TFA) | 1-5 | Room Temperature | Very rapid deprotection, often used for final cleavage from the resin. Increased risk of side reactions.[3][4] |
Note: It is crucial to perform small-scale test cleavages to optimize the deprotection conditions for a specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Azido-Proline Containing Peptides on Solid Support
This protocol describes the removal of the N-terminal Boc group from a peptide-resin containing an azido-proline residue during stepwise solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin containing azido-proline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.
-
Deprotection:
-
Washing:
-
Drain the TFA solution and wash the resin three times with DCM.
-
Wash the resin twice with IPA to help remove residual TFA.[2]
-
Wash the resin three times with DCM.
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the neutralization solution and repeat the neutralization step.
-
-
Final Washing: Wash the resin three times with DCM. The resin is now ready for the next coupling step.
Protocol 2: Cleavage of Azido-Proline Containing Peptides from the Resin
This protocol outlines the final cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups.
Materials:
-
Boc-protected, side-chain protected peptide-resin containing azido-proline
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the pre-chilled TFA cleavage cocktail to the resin in a suitable reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of neat TFA and combine the filtrates.
-
Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for Boc deprotection on solid support.
Caption: Acid-catalyzed mechanism of Boc deprotection.
Potential Side Reactions and Mitigation Strategies
While the azido group is generally stable to TFA, certain side reactions can occur during Boc deprotection, impacting the purity and yield of the final peptide.
-
Trifluoroacetylation: Residual TFA can lead to the trifluoroacetylation of the newly deprotected N-terminal amine. This can be minimized by thorough washing after the deprotection step and ensuring complete neutralization.[6]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify sensitive amino acid side chains such as tryptophan, methionine, and cysteine. The inclusion of scavengers like triisopropylsilane (TIS) or water in the cleavage cocktail can effectively trap these carbocations.
-
Reduction of the Azido Group: It is critical to avoid the use of thiol-based scavengers, such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), in the cleavage cocktail for azido-proline containing peptides. Thiols can reduce the azido group to an amine.
Conclusion
The Boc deprotection of azido-proline containing peptides can be achieved efficiently and with high fidelity by following established protocols for solid-phase peptide synthesis. The key to success lies in the careful selection of deprotection conditions, thorough washing and neutralization steps, and the use of appropriate, non-thiol-based scavengers during the final cleavage. The protocols and guidelines presented in these application notes provide a robust foundation for researchers and drug development professionals working with this important class of modified peptides.
References
- 1. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (2R,4S)-Boc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cyclic peptides utilizing the azido-functionalized proline building block, (2R,4S)-Boc-D-Pro(4-N3)-OH. The incorporation of this building block allows for the facile cyclization of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] This methodology offers a robust and versatile approach for the generation of conformationally constrained cyclic peptides, which are of significant interest in drug discovery due to their enhanced metabolic stability, receptor binding affinity, and cell permeability.[3][4]
The protocols outlined below cover the solid-phase peptide synthesis (SPPS) of the linear peptide precursor containing this compound and an alkyne-containing amino acid, followed by both on-resin and solution-phase cyclization strategies. Additionally, an alternative "proline editing" approach is described for the late-stage introduction of the azide (B81097) functionality.
Data Presentation: Representative Yields for Peptide Cyclization
The following table summarizes representative yields for peptide cyclization reactions using various methods, including those analogous to the protocols described herein. It is important to note that actual yields will vary depending on the peptide sequence, ring size, and specific reaction conditions.
| Cyclization Method | Peptide Type | Reported Yield (%) | Reference |
| On-Resin CuAAC | Side-chain to side-chain | 90% (theoretical) | [5] |
| Solution-Phase CuAAC | Head-to-tail | 76% | [6] |
| Solution-Phase Macrolactamization | Head-to-tail | 22-85% | [7] |
| On-Resin Thiol-ene Click | Side-chain to side-chain | High | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide containing both this compound and an alkyne-containing amino acid (e.g., L-propargylglycine) using standard Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Boc-protected amino acids (including an alkyne-containing amino acid like Boc-L-propargylglycine)
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for Merrifield or PAM resins.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 20 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and then with isopropanol.
-
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DCM. Wash the resin with DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid, including the incorporation of this compound and the alkyne-containing amino acid at the desired positions in the sequence.
-
Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in step 3.
Protocol 2: On-Resin Cyclization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the cyclization of the peptide while it is still attached to the solid support. This method can help to minimize intermolecular side reactions.[5]
Materials:
-
Resin-bound linear peptide with N-terminal and side-chain protecting groups intact
-
Copper(I) bromide (CuBr) or other Cu(I) source
-
Ascorbic acid
-
2,6-Lutidine
-
Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Isopropanol
Procedure:
-
Resin Preparation: Swell the resin-bound linear peptide in DCM (10 mL/g resin) for 10 minutes.
-
Solvent Degassing: Degas DMSO (12 mL/g resin) by bubbling nitrogen through it for at least 10 minutes.
-
Catalyst Preparation: Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.
-
Reaction Setup:
-
Remove the DCM from the resin.
-
Add the CuBr/DMSO solution to the resin.
-
Add 1 equivalent of a 0.1 M aqueous ascorbic acid solution.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.
-
-
Cyclization Reaction:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and shake gently at room temperature for 16-18 hours.
-
-
Washing:
-
Filter the resin.
-
Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Solution-Phase Cyclization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the cyclization of the peptide after it has been cleaved from the resin.
Materials:
-
Crude linear peptide with azide and alkyne functionalities
-
Copper(I) iodide (CuI) or other Cu(I) source
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
Procedure:
-
Linear Peptide Cleavage: Cleave the linear peptide from the resin and deprotect the side chains as described in Protocol 2, step 7.
-
Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC and characterize it by mass spectrometry.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a deoxygenated mixture of MeOH/DCM. The concentration should be kept low (e.g., 0.8 mM) to favor intramolecular cyclization over dimerization.[1]
-
Add CuI (catalytic amount) to the solution.
-
Adjust the pH to approximately 8 with ammonium hydroxide.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Purification: Once the reaction is complete, purify the crude cyclic peptide by RP-HPLC.
Protocol 4: Alternative Approach - Proline Editing for Azide Incorporation
This protocol provides an alternative method where a hydroxyproline (B1673980) residue is incorporated into the peptide and subsequently converted to an azidoproline on-resin.[9][10][11]
Materials:
-
Boc-L-Hyp(Trt)-OH or Fmoc-L-Hyp(Trt)-OH
-
Solid-phase synthesis reagents as in Protocol 1
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Incorporate Hydroxyproline: During SPPS, incorporate Boc-L-Hyp(Trt)-OH at the desired position. The trityl group protects the hydroxyl functionality during synthesis.
-
Selective Deprotection: After completion of the linear peptide synthesis, selectively deprotect the trityl group from the hydroxyproline residue using dilute TFA in DCM while the peptide remains on the resin.
-
Azide Installation (Mitsunobu-type reaction):
-
Swell the resin in toluene.
-
Add a solution of DPPA and DBU in toluene to the resin.
-
Heat the reaction mixture and monitor for the conversion of the hydroxyl group to the azide.
-
-
Cyclization: Proceed with on-resin or solution-phase cyclization as described in Protocols 2 or 3.
Visualizations
Diagram 1: General Workflow for Cyclic Peptide Synthesis
Caption: General workflow for cyclic peptide synthesis.
Diagram 2: On-Resin vs. Solution-Phase Cyclization Logic
References
- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Probing Biomolecular Interactions with Azido Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of azido (B1232118) amino acids into proteins has emerged as a powerful and versatile tool for elucidating the intricacies of biomolecular interactions. The azide (B81097) moiety, being small, bioorthogonal, and chemically versatile, offers a unique handle for a variety of chemical transformations within a biological context.[1][2][3] This allows for the precise investigation of protein-protein, protein-nucleic acid, and protein-small molecule interactions with minimal perturbation to the native system.
This document provides detailed application notes and protocols for utilizing azido amino acids in two primary strategies: photo-crosslinking to capture transient interactions and bioorthogonal chemistry for specific labeling and enrichment.
Core Applications of Azido Amino Acids
Azido amino acids serve as invaluable probes in chemical biology and drug discovery. Their primary applications revolve around two key functionalities of the azide group:
-
Photo-activated Crosslinking: Aryl azide-containing amino acids, such as p-azido-L-phenylalanine (AzF), can be photo-activated by UV light to form highly reactive nitrene intermediates.[4][5] These nitrenes can then form covalent bonds with nearby molecules, effectively "trapping" transient or weak interactions for subsequent identification and analysis.[6][7] This technique is particularly useful for mapping interaction interfaces and identifying binding partners in living cells.[7]
-
Bioorthogonal Chemistry: The azide group is a key player in "click chemistry," a set of reactions that are rapid, selective, and biocompatible.[8][9] This allows for the specific labeling of azide-containing proteins with a variety of probes without interfering with biological processes. The two most common bioorthogonal reactions involving azides are:
-
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond.[10] It is a metal-free reaction, making it suitable for in vivo applications.[]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction between an azide and a strained alkyne, such as a cyclooctyne.[12][13] The relief of ring strain drives the reaction forward, making it fast and efficient under physiological conditions.[12]
-
Quantitative Data Summary
The efficiency of incorporating and utilizing azido amino acids is crucial for the success of these experiments. The following tables summarize key quantitative data from the literature.
Table 1: Efficiency of Azido Amino Acid Incorporation
| Azido Amino Acid | Incorporation Method | Host System | Typical Yield/Efficiency | Reference(s) |
| p-Azido-L-phenylalanine (AzF) | Amber Codon Suppression | E. coli | High efficiency and fidelity | [14] |
| Azidohomoalanine (Aha) | Methionine Surrogate | E. coli (Met auxotroph) | Efficient replacement of methionine | [10][15] |
| Fmoc-L-azidoalanine | Solid-Phase Peptide Synthesis | N/A | Good yield (62-75%) | [16] |
| Fmoc-L-azidohomoalanine | Solid-Phase Peptide Synthesis | N/A | Good yield (65-74%) | [16] |
Table 2: Reaction Parameters for Bioorthogonal Chemistries
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.2 M⁻¹s⁻¹ | Aqueous, room temperature | [17] |
| SPAAC | Azide + Dibenzocyclooctyne (DBCO) | ~0.34 M⁻¹s⁻¹ | Aqueous, room temperature | [18] |
| SPAAC | Azide + Bicyclononyne (BCN) | ~0.28 M⁻¹s⁻¹ | Aqueous, room temperature | [18] |
Experimental Protocols
Here, we provide detailed protocols for the key experiments involving azido amino acids.
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (AzF) in E. coli
This protocol describes the incorporation of AzF into a protein of interest (POI) at a specific site using the amber stop codon (UAG) suppression system.[19][20]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for your POI with a UAG codon at the desired position.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair for AzF (e.g., pEVOL-pAzF).
-
p-Azido-L-phenylalanine (AzF).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the POI expression vector and the aaRS/tRNA plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add AzF to the culture to a final concentration of 1 mM.[21]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
-
Purify the AzF-containing protein using standard chromatography techniques. Verify incorporation by mass spectrometry.
Protocol 2: In Vivo Photo-Crosslinking
This protocol outlines the steps for capturing protein-protein interactions in living cells using an AzF-containing bait protein.[7]
Materials:
-
Mammalian cells expressing the AzF-containing bait protein.
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).[21]
-
Cell lysis buffer.
-
Antibodies for immunoprecipitation and western blotting.
Procedure:
-
Culture mammalian cells expressing the AzF-containing bait protein under appropriate conditions.
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with 365 nm UV light on ice for 15-30 minutes.[7][21] The optimal irradiation time should be determined empirically.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation.
-
Perform immunoprecipitation of the bait protein and its crosslinked partners using an antibody specific to the bait protein.
-
Elute the protein complexes from the beads.
-
Analyze the crosslinked complexes by SDS-PAGE and western blotting using antibodies against the bait and suspected interacting proteins.
-
For identification of unknown interaction partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry.[22][23]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol describes the labeling of an azide-containing protein with a strained alkyne probe (e.g., a fluorescent dye or biotin).[12][24]
Materials:
-
Purified azide-containing protein in a suitable buffer (e.g., PBS).
-
Strained alkyne probe (e.g., DBCO-Fluorophore or DBCO-Biotin).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Dissolve the purified azide-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the strained alkyne probe in a compatible solvent (e.g., DMSO).
-
Add the strained alkyne probe to the protein solution. A 10- to 50-fold molar excess of the probe over the protein is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need optimization.
-
Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Confirm the labeling of the protein by SDS-PAGE (for fluorescent probes) or western blot (for biotin (B1667282) probes).
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 6. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. pnas.org [pnas.org]
- 12. jcmarot.com [jcmarot.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving coupling efficiency of (2R,4S)-Boc-D-Pro(4-N3)-OH in SPPS
Welcome to the technical support center for the use of (2R,4S)-Boc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a proline derivative protected with a tert-butyloxycarbonyl (Boc) group on the alpha-amino group and featuring an azido (B1232118) (N3) group at the 4S position of the proline ring. The azido group serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the site-specific conjugation of peptides to other molecules like fluorophores, imaging agents, or drug payloads.
Q2: Why is the coupling of this compound often challenging in SPPS?
A2: The coupling of this compound can be difficult due to steric hindrance. The rigid pyrrolidine (B122466) ring of proline, combined with the bulky Boc protecting group and the substituent at the 4-position, can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions and lower overall peptide yield.
Q3: Which SPPS strategy is recommended for incorporating this amino acid?
A3: This amino acid derivative is designed for Boc-SPPS. The Boc group is the temporary Nα-protecting group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the azide (B81097) group is stable under these conditions.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
Symptom: A positive ninhydrin (B49086) (Kaiser) test after the coupling step, indicating the presence of unreacted free amines on the resin. This leads to the formation of deletion sequences and a lower yield of the desired full-length peptide.
Cause 1: Suboptimal Activation/Coupling Reagents
Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of this substituted proline derivative.
-
Solution: Employ more potent coupling reagents known to be effective for hindered amino acids. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyBOP and PyAOP are highly recommended. For extremely challenging couplings, conversion to an amino acid fluoride (B91410) or the use of acyl chlorides may be considered.[1]
Cause 2: Insufficient Reaction Time or Reagent Stoichiometry
The sterically hindered nature of the amino acid can slow down the reaction rate, requiring more time and a higher concentration of reagents to drive the reaction to completion.
-
Solution:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even longer. Monitor the reaction progress with the ninhydrin test at intervals.
-
Increase Reagent Equivalents: Use a higher excess of the Boc-amino acid and coupling reagents, for example, 3 to 5 equivalents relative to the resin loading capacity.
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. This can significantly improve the final coupling yield.
-
Cause 3: Peptide Aggregation on the Resin
The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking access to the N-terminal amine.
-
Solution:
-
Solvent Choice: Switch from the standard solvent N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and can help to disrupt secondary structures that lead to aggregation.
-
Elevated Temperature: Carefully increase the reaction temperature to 40-50°C. This can enhance the reaction kinetics and disrupt aggregation. However, use this approach with caution as elevated temperatures can increase the risk of racemization for some amino acids.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, by efficiently heating the solvent and resin.[2]
-
Data Presentation
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound. Actual quantitative yields are sequence-dependent and should be determined empirically.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| DCC/HOBt | Carbodiimide | Low to Moderate | Cost-effective. | Low efficiency for hindered residues; formation of insoluble DCU byproduct. |
| HBTU/DIEA | Uronium Salt | Moderate to High | Widely used, reliable for many sequences. | Can be less effective than HATU for very difficult couplings. |
| HATU/DIEA | Uronium Salt | High | Highly recommended for hindered couplings due to the reactivity of the OAt active ester. | Higher cost than HBTU. Can cause guanidinylation of the N-terminus if pre-activation is not done correctly. |
| HCTU/DIEA | Uronium Salt | High | High coupling efficiency, often faster than HBTU. | More expensive than HBTU. |
| PyBOP/DIEA | Phosphonium Salt | High | Effective for sterically hindered couplings and reduces the risk of guanidinylation. | Byproducts can be more difficult to wash away than those from uronium salts. |
| COMU/DIEA | Uronium Salt | Very High | High efficiency, considered safer than HOBt/HOAt-based reagents. | Higher cost. |
Experimental Protocols
Adapted Protocol for Coupling of this compound using HATU
This is a generalized protocol for Boc-SPPS and should be optimized for your specific peptide sequence and synthesizer. This protocol is adapted from standard procedures for other sterically hindered Boc-protected amino acids.[3][4]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA for peptide amides, PAM for peptide acids) in DMF for at least 30 minutes in the reaction vessel.
2. Nα-Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x).
3. Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DMF (3x).
4. Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
5. Monitoring and Post-Coupling:
-
Perform a ninhydrin (Kaiser) test to monitor the reaction completion.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction mixture, wash with DMF, and perform a second coupling (repeat step 4).
-
If the test is negative (yellow/colorless beads), the coupling is complete. Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
Visualizations
Caption: Boc-SPPS workflow for a hindered amino acid.
References
Troubleshooting low yields in click chemistry reactions with azido compounds
Welcome to the technical support center for troubleshooting low yields in click chemistry reactions involving azido (B1232118) compounds. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental to the reaction outcome.[1]
-
Side Reactions: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][2]
Q2: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is giving a low yield. What could be the problem?
While SPAAC avoids the use of a copper catalyst, low yields can still occur due to:
-
Poor Reagent Stability: Some cyclooctyne (B158145) reagents can degrade during storage or in intracellular environments.[3]
-
Solubility Issues: If one or both of your reactants have poor solubility in the chosen solvent, it can lead to a heterogeneous reaction mixture and reduced reaction rates.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact the kinetics of SPAAC reactions.[3]
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can impede the reaction.
Q3: How can I tell if my copper catalyst is the problem in my CuAAC reaction?
If you suspect catalyst inactivation, consider the following:
-
Color Change: A color change in the reaction mixture, such as the appearance of a red or purple precipitate, could indicate the formation of an insoluble copper-alkyne complex, deactivating the catalyst.[4]
-
Fresh Reducing Agent: Ensure your reducing agent, such as sodium ascorbate (B8700270), is fresh. A brownish color indicates oxidation and reduced effectiveness.[5]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of Cu(I).[6]
Q4: Can the solvent system affect my click chemistry reaction?
Yes, the solvent plays a crucial role. For CuAAC, polar aprotic solvents like DMF and DMSO, or a mixture of t-BuOH/H₂O are commonly used.[6][7] For SPAAC, the choice of solvent is also critical to ensure the solubility of both reactants.[3] Co-solvents like DMSO or DMF can be used to improve solubility, but the percentage of organic solvent should be minimized when working with proteins to avoid denaturation.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields in CuAAC Reactions
This guide provides a systematic approach to identifying and resolving the cause of low yields in your CuAAC reactions.
Step 1: Verify Reagent Quality and Stoichiometry
-
Action: Check the purity of your azide and alkyne. Use freshly prepared solutions of sodium ascorbate. Ensure you are using the correct stoichiometry, often a slight excess of one reagent can drive the reaction to completion.[6]
-
Rationale: Impurities can poison the catalyst, and degraded reagents will not react efficiently.
Step 2: Optimize the Catalyst System
-
Action: Ensure you are using a reliable copper source (e.g., CuSO₄·5H₂O or CuBr).[8][9] Use an appropriate ligand (e.g., TBTA or THPTA) in a 5-fold excess relative to the copper catalyst to stabilize the Cu(I) state.[6][10]
-
Rationale: The ligand protects the Cu(I) catalyst from oxidation and disproportionation, and can accelerate the reaction.[10]
Step 3: Control the Reaction Environment
-
Action: Deoxygenate your reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[6]
-
Rationale: Oxygen will oxidize the active Cu(I) catalyst to the inactive Cu(II) form.[1]
Step 4: Adjust Reaction Conditions
-
Action: If the reaction is slow at room temperature, gentle heating (e.g., to 60 °C) may improve the rate and yield, especially for less reactive substrates.[6][11] Experiment with different solvent systems to ensure all components are fully dissolved.
-
Rationale: Temperature and solvent have a significant impact on reaction kinetics and solubility.
The following diagram illustrates a troubleshooting workflow for low yields in CuAAC reactions.
Caption: Troubleshooting workflow for low CuAAC reaction yields.
Guide 2: Optimizing SPAAC Reactions
This guide outlines steps to improve the efficiency of your copper-free click chemistry reactions.
Step 1: Run a Control Reaction
-
Action: Perform a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules.[3]
-
Rationale: This will help determine if the issue lies with your specific biomolecules or with the general reaction conditions and reagents.[3]
Step 2: Address Solubility Issues
-
Action: If your reactants are not fully soluble, consider using a co-solvent like DMSO or DMF.[3] For biomolecules, use the lowest possible percentage of organic solvent to avoid denaturation.
-
Rationale: A homogeneous reaction mixture is crucial for efficient reaction kinetics.[3]
Step 3: Optimize Reaction Conditions
-
Action: Vary the pH, buffer composition, and temperature. Some SPAAC reactions show improved rates in different buffers compared to PBS.[3] Incubation at 37°C can also increase the reaction rate.
-
Rationale: These parameters can significantly influence the reaction kinetics.[3]
Step 4: Adjust Stoichiometry
-
Action: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[3]
-
Rationale: Le Chatelier's principle can be applied to favor product formation.
The following diagram provides a decision tree for troubleshooting low yields in SPAAC reactions.
Caption: Decision tree for troubleshooting low SPAAC yields.
Data Presentation
Table 1: Recommended Starting Conditions for CuAAC Reactions
| Parameter | Recommended Condition | Notes |
| Azide:Alkyne Ratio | 1 : 1.1 - 1.5 | A slight excess of the alkyne can help drive the reaction to completion.[6] |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO | Co-solvents may be necessary depending on the solubility of the substrates.[6] |
| Copper Source | CuSO₄·5H₂O (for in situ reduction) | Readily available and easy to handle.[6] |
| Reducing Agent | Sodium Ascorbate | Should be prepared fresh.[6] |
| Ligand | THPTA or TBTA | Use a 5-fold excess relative to the copper catalyst.[6][10] |
| Concentrations | 1-10 mM of the limiting reagent | Higher concentrations can sometimes improve reaction rates.[6] |
| Temperature | Room Temperature to 60 °C | Gentle heating may be required for less reactive substrates.[6][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation.[6] |
Table 2: Troubleshooting Guide for CuAAC Reaction Parameters
| Observation | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use fresh sodium ascorbate; deoxygenate the reaction mixture. |
| Incomplete reaction | Insufficient catalyst or reagent | Increase catalyst loading; use a slight excess of one reactant.[5] |
| Formation of precipitate | Poor solubility or catalyst precipitation | Change solvent system; ensure proper ligand-to-copper ratio.[4] |
| Alkyne homocoupling | Presence of oxygen | Thoroughly deoxygenate the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol can be used as a starting point and should be optimized for your specific substrates.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction time may need optimization.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique.[13]
-
Protocol 2: General Procedure for a Small-Scale SPAAC Reaction
This protocol is a general guideline and should be adapted for your specific reactants.
-
Prepare Stock Solutions:
-
10 mM Azide in a suitable buffer (e.g., PBS) or a solvent mixture that ensures solubility.
-
10 mM Cyclooctyne (e.g., DBCO, BCN) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide solution.
-
Add the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[3]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible for reactions involving proteins.[3]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.[3]
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[3]
-
The following diagram illustrates the general experimental workflow for a click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. Click Chemistry Design and Protocols [genelink.com]
- 9. Protocols [baseclick.eu]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Preventing side reactions of the azide group during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing common side reactions involving the azide (B81097) group during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group under standard solid-phase peptide synthesis (SPPS) conditions?
A1: Generally, the azide group is robust and stable under the standard conditions used in Fmoc-based SPPS. This includes the basic conditions for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strongly acidic conditions of final cleavage from the resin (e.g., high concentrations of trifluoroacetic acid - TFA).[1] However, certain reagents, particularly scavengers used during cleavage, can lead to unintended side reactions.[1]
Q2: What is the most common side reaction involving the azide group during peptide synthesis?
A2: The most prevalent side reaction is the reduction of the azide group to a primary amine (-NH₂).[1][2][3] This typically occurs during the final cleavage and deprotection step when using specific scavenger cocktails.[1][2]
Q3: Can the azide group react with coupling reagents?
A3: Under certain conditions, such as prolonged couplings with activating agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of DIPEA, an elimination of the azide moiety has been observed with some azido (B1232118) amino acids.[4][5]
Q4: Is tetrazole formation a concern during peptide synthesis with azides?
A4: While azides can react with nitriles to form tetrazoles, this is not a common side reaction under standard peptide synthesis conditions.[6] The conditions required for this reaction, such as elevated temperatures, are not typically employed in SPPS.[6] However, it's a possibility in specific multi-component reaction contexts, like the Ugi-azide reaction.[7]
Q5: Are there any sequence-specific side reactions to be aware of?
A5: Yes, peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion when treated with reagents commonly used for Fmoc deprotection.[8][9]
Troubleshooting Guides
Problem 1: Mass spectrometry of my purified peptide shows a mass decrease of 26 Da, and the product is more polar on HPLC.
-
Possible Cause: Your azide group (-N₃, mass = 42 Da) has been reduced to a primary amine (-NH₂, mass = 16 Da), resulting in a net mass loss of 26 Da. This is the most common side reaction. The resulting amine is more polar, leading to an earlier elution time on reverse-phase HPLC.
-
Troubleshooting Workflow:
Caption: Troubleshooting azide reduction. (Max Width: 760px) -
Solution:
-
Avoid Thiol-Based Scavengers: The primary cause of azide reduction is the use of thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), in the TFA cleavage cocktail.[1][2]
-
Use an Azide-Safe Cleavage Cocktail: A widely used and effective cocktail for azide-containing peptides is a mixture of TFA, Triisopropylsilane (TIS), and water.[1] A common ratio is 95% TFA, 2.5% TIS, and 2.5% H₂O.[1]
-
Safer Thiol Alternatives: If a thiol scavenger is absolutely necessary (e.g., for protecting tryptophan), dithiothreitol (B142953) (DTT) is a much safer option than EDT and causes significantly less reduction.[1][2]
-
Problem 2: I am synthesizing a peptide with multiple azide-containing amino acids and observing poor synthesis quality or aggregation.
-
Possible Cause: Incorporating multiple apolar, azide-containing residues can be challenging and may lead to aggregation during SPPS. An alternative to using pre-synthesized azido-amino acids is to perform an on-resin conversion of amine-containing residues to azides after peptide assembly.
-
Solution:
-
On-Resin Diazotransfer: Synthesize the peptide using standard Fmoc-protected amino acids with amine-containing side chains (e.g., Lys, Orn). After the full peptide is assembled, treat the resin-bound peptide with a diazotransfer reagent to convert the side-chain amines to azides.[10] This approach can be advantageous for sequences prone to aggregation.[10]
-
Quantitative Data Summary
The choice of scavenger during TFA cleavage significantly impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed for various azide-containing peptides when cleaved with different thiol scavengers.
| Scavenger | Peptide 1 (-Ala(N₃)-) | Peptide 2 (-Lys(N₃)-) | General Observation | Reference |
| EDT | High Reduction (>50%) | High Reduction (>50%) | Potent reducing agent for azides. | [1][2] |
| DTT | Low Reduction (<10%) | Low Reduction (<10%) | Significantly safer than EDT. | [1][2][11] |
| Thioanisole | Low Reduction (<10%) | Low Reduction (<10%) | A safe non-thiol scavenger option. | [1][2] |
| TIS | No Reduction Observed | No Reduction Observed | Considered safe for azides. | [1][2] |
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1]
Key Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Azido-Amino Acids
A common method for preparing Fmoc-protected azido-amino acids is through a two-step process starting from readily available Fmoc-protected asparagine or glutamine. This involves a Hofmann rearrangement followed by a diazo transfer reaction.[12][13]
Workflow for Fmoc-Azido-Amino Acid Synthesis:
Detailed Steps (Example for Fmoc-Ala(N₃)-OH from Fmoc-Asn-OH):
-
Hofmann Rearrangement:
-
Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.
-
Add pyridine, followed by [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction at room temperature for approximately 14 hours.
-
Work up the reaction to isolate the Fmoc-α,β-diaminopropionic acid (Fmoc-Dap-OH) intermediate.
-
-
Diazo Transfer:
-
Prepare the diazotransfer solution by dissolving imidazole-1-sulfonyl azide hydrochloride (a safer alternative to other diazotransfer reagents), a catalytic amount of CuSO₄, and a base like K₂CO₃ or DIPEA in a suitable solvent mixture (e.g., H₂O/MeOH/CH₂Cl₂).[12][13]
-
Add the amine precursor (Fmoc-Dap-OH) to the diazotransfer solution.
-
Maintain the pH around 9 and stir for approximately 18 hours.[12]
-
Perform an aqueous workup to isolate the final product, Fmoc-β-azido-L-alanine (Fmoc-Ala(N₃)-OH). The product is often pure enough after workup without requiring column chromatography.[12]
-
Protocol 2: Azide-Safe Cleavage and Deprotection
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.[1]
-
Preparation:
-
After completion of the SPPS, wash the resin-bound peptide thoroughly with DMF and then dichloromethane (B109758) (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[1]
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the integrity of the azide group and the overall peptide identity using mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1, 5‐ Disubstituted Tetrazole via Ugi Azide Reaction: An Asymmetric Induction Approach | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Solid-Phase Peptide Synthesis with Proline Analogs
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) involving proline analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why are proline and its analogs considered "difficult" residues in SPPS?
A1: Proline and its analogs present unique challenges in SPPS due to several factors. The secondary amine structure of proline's pyrrolidine (B122466) ring is less reactive than the primary amines of other amino acids, which can lead to slower or incomplete coupling reactions.[1][2] Additionally, sequences containing proline, especially when it is the C-terminal or the second residue, are highly susceptible to the formation of diketopiperazine, a side reaction that cleaves the peptide from the resin and reduces yield.[2] Furthermore, peptide chains containing proline can adopt conformations that favor aggregation, making the N-terminal amine inaccessible for subsequent reactions.[3][4]
Q2: What is peptide aggregation and how do proline analogs influence it?
A2: Peptide aggregation during SPPS is the self-association of growing peptide chains through intermolecular hydrogen bonds, often leading to the formation of stable β-sheet structures.[5] This can render the N-terminus of the peptide inaccessible for coupling and deprotection reactions, leading to incomplete synthesis.[3][5] While proline itself can disrupt the formation of secondary structures like β-sheets, certain sequences containing proline can still be prone to aggregation.[3][4] Proline analogs are often strategically incorporated into peptide sequences to mitigate aggregation by inducing "kinks" in the peptide backbone, which disrupts the hydrogen bonding patterns responsible for β-sheet formation.[3][6]
Q3: What are pseudoproline dipeptides and how do they help in SPPS?
A3: Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) that are reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[6] This cyclic structure mimics proline and is introduced as a dipeptide to avoid the difficult acylation of the hindered nitrogen.[7] By incorporating a proline-like kink, they effectively disrupt the formation of secondary structures that cause aggregation.[3][6] This leads to improved solvation of the peptide chain, enhanced coupling efficiency, and better solubility of the crude product in common SPPS solvents like DMF and NMP.[6] The native sequence is restored during the final cleavage and deprotection step.[7]
Q4: How do I choose the right solvent for SPPS with proline analogs?
A4: The choice of solvent is critical for successful SPPS. The solvent must effectively swell the resin and solvate the growing peptide chain to ensure accessibility for reagents.[8][9][10] N,N-Dimethylformamide (DMF) is a common choice, but N-methylpyrrolidone (NMP) is often preferred as it is more polar and can improve coupling yields, especially for difficult sequences.[8][9] In cases of severe aggregation, solvent mixtures can be beneficial. For example, a mixture of DCM/DMF/NMP can be used.[7] Adding chaotropic salts like LiCl or using co-solvents like DMSO can also help disrupt aggregation.[3][7]
Q5: What are the signs of aggregation during my synthesis?
A5: A key indicator of aggregation is the shrinking of the resin beads. In continuous flow synthesis, a flattened and broadened deprotection profile can signal aggregation. It's important to note that standard coupling tests like the ninhydrin (B49086) test can sometimes give false negatives in cases of severe aggregation, as the N-terminus may be inaccessible.
Troubleshooting Guide
This guide addresses common issues encountered when using proline analogs in SPPS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Coupling | 1. Steric hindrance from the proline analog.[2] 2. Peptide aggregation blocking the N-terminus.[3][5] 3. Poor resin swelling or peptide solvation.[8] | 1. Optimize Solvent Conditions: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[7][8][9] 2. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU, HCTU, or PyBrOP.[7][11][12] 3. Increase Reaction Time and/or Temperature: Allow for longer coupling times or consider microwave-assisted synthesis to improve reaction efficiency.[6][7][13] 4. Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] |
| Peptide Aggregation | 1. Formation of intermolecular β-sheets.[5] 2. High hydrophobicity of the peptide sequence.[13] | 1. Incorporate Aggregation Disrupters: Strategically place pseudoproline dipeptides or Hmb/Dmb-protected amino acids every 6-7 residues.[3] 2. Use Chaotropic Agents: Add salts like LiCl, NaClO₄, or KSCN to the coupling mixture to disrupt hydrogen bonds.[3][7] 3. Modify Solvent System: Use a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2 M ethylene (B1197577) carbonate.[7] |
| Low Yield | 1. Diketopiperazine formation, especially with C-terminal proline.[2] 2. Incomplete deprotection or coupling leading to truncated sequences.[3] | 1. Optimize the First Two Residues: If proline is at or near the C-terminus, use a resin and coupling strategy that minimizes diketopiperazine formation. 2. Ensure Complete Deprotection: If Fmoc deprotection is slow, consider switching to a DBU-based deprotection reagent.[3][14] 3. Monitor Reactions: Use a qualitative test like the Kaiser or TNBS test to confirm the completion of each coupling step.[5] |
| Poor Solubility of Crude Peptide | 1. Residual aggregation after cleavage from the resin. | 1. Use Disaggregating Solvents for Dissolution: After cleavage, use a solvent system like TFA/HFIP to dissolve the peptide, followed by evaporation.[5] 2. Strategic Use of Pseudoprolines: The incorporation of pseudoprolines during synthesis can also improve the solubility of the final cleaved peptide.[3] |
Solvent and Additive Recommendations for Difficult Sequences
| Solvent/Additive | Application | Notes |
| N-Methylpyrrolidone (NMP) | General use for difficult couplings and to reduce aggregation. | More polar than DMF, leading to better solvation.[8][9] |
| Dimethyl Sulfoxide (DMSO) | Added to DMF or NMP to disrupt aggregation. | Can improve the solubility of growing peptide chains.[3] |
| DCM/DMF/NMP (1:1:1) | For severe aggregation issues. | Often used with other additives like Triton X100.[7] |
| Chaotropic Salts (LiCl, NaClO₄, KSCN) | Added to the coupling mixture. | Disrupts intermolecular hydrogen bonds causing aggregation.[3][7] |
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline Dipeptides
This protocol outlines the manual coupling of pseudoproline dipeptides to the resin-bound peptide.
-
Preparation: Dissolve the pseudoproline dipeptide (5 eq.) and a suitable coupling reagent (e.g., PyBOP®, HBTU, HATU; 5 eq.) in a minimum volume of DMF or NMP.
-
Activation: Add DIPEA (10 eq.) to the solution and mix thoroughly.
-
Coupling: Immediately add the activated amino acid solution to the Fmoc-deprotected peptide resin.
-
Reaction: Agitate the mixture for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using a qualitative method such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[5]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents before proceeding to the next Fmoc deprotection step.[5]
Protocol 2: Disaggregation of Crude Peptide Post-Synthesis
This protocol is for solubilizing highly aggregated peptides after cleavage from the resin.
-
Preparation: Place the lyophilized crude peptide in a suitable glass vial.
-
Dissolution: Add a solvent mixture capable of disrupting aggregation, such as trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), and gently agitate until the peptide dissolves.[5]
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen gas. This will leave a peptide film that can be redissolved in a suitable buffer for purification.[5]
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for common SPPS issues.
Caption: Disruption of peptide aggregation by proline analogs.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Peptides Containing (2R,4S)-Boc-D-Pro(4-N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on HPLC purification strategies for peptides incorporating the modified amino acid (2R,4S)-Boc-D-Pro(4-N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound?
A1: The primary challenges arise from the unique characteristics of this modified amino acid. The tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the peptide, leading to longer retention times and potential co-elution with other hydrophobic impurities.[1] The proline residue can contribute to complex peak shapes or the presence of rotational isomers. Furthermore, the azide (B81097) (N3) group is chemically sensitive and must be preserved during the purification process, meaning cleavage cocktails and purification conditions must be carefully selected to avoid its reduction.[2]
Q2: Which type of HPLC column is best suited for this type of peptide?
A2: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[3] For peptides containing the hydrophobic Boc group, a C18 column is generally the first choice.[4] However, if the peptide is particularly large or hydrophobic, a C4 or C8 column might provide better separation by reducing strong retention.[5] It is also recommended to use columns with a wide pore size (e.g., 300 Å) for peptides to ensure optimal interaction with the stationary phase and prevent peak broadening.[6]
Q3: What mobile phase composition is recommended?
A3: A typical mobile phase for peptide purification consists of two solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[4]
TFA acts as an ion-pairing agent, which sharpens peaks by masking residual silanol (B1196071) groups on the column and neutralizing charged residues on the peptide.[7] For applications sensitive to TFA (like mass spectrometry), formic acid (FA) can be used as an alternative, though it may result in broader peaks.[8]
Q4: How can I avoid reducing the azide group during purification?
A4: The azide group is generally stable under the acidic conditions of standard RP-HPLC with TFA/acetonitrile mobile phases. The primary risk to the azide group comes from the cleavage step prior to purification if reducing scavengers like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) are used.[2] Ensure an "azide-safe" cleavage cocktail, such as one containing triisopropylsilane (B1312306) (TIS) and water, is used.[2] The purification process itself is non-reductive.
Troubleshooting Guide
Problem 1: The peptide peak is very broad or shows significant tailing.
-
Possible Cause A: Secondary Interactions. The peptide may be interacting with exposed silanol groups on the HPLC column packing.
-
Solution: Ensure the concentration of the ion-pairing agent (TFA) in your mobile phase is sufficient (typically 0.1%).[9] Using a high-purity silica (B1680970) column can also minimize these interactions.[10]
-
-
Possible Cause B: Column Overload. Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the amount of peptide injected onto the column. Try injecting a smaller volume or a more dilute sample.[11]
-
-
Possible Cause C: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of any ionizable groups, it can lead to peak tailing.
-
Solution: Using a mobile phase with 0.1% TFA ensures a low pH (around 2), which protonates acidic residues and silanol groups, generally leading to better peak shape.[7]
-
-
Possible Cause D: Extra-column Volume. Excessive tubing length or a large detector cell can contribute to peak broadening, especially for early-eluting peaks.[12]
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector.[12]
-
Problem 2: The peptide has a very long retention time or does not elute from the column.
-
Possible Cause: High Hydrophobicity. The Boc group on the proline residue significantly increases the peptide's hydrophobicity, causing strong retention on a C18 column.[1]
-
Solution 1: Adjust the Gradient. Increase the final percentage of Mobile Phase B (acetonitrile) in your gradient or make the gradient steeper to elute the highly retained peptide.
-
Solution 2: Change the Stationary Phase. Switch to a less hydrophobic column, such as a C8 or C4, which will have weaker interactions with the peptide.[5]
-
Solution 3: Add an Alternative Organic Modifier. For extremely hydrophobic peptides, adding a small percentage of a stronger organic solvent like isopropanol (B130326) to Mobile Phase B can aid elution.[6]
-
Problem 3: I see multiple peaks that are close together, making purification difficult.
-
Possible Cause A: Presence of Closely Related Impurities. Solid-phase peptide synthesis can produce impurities that are very similar to the target peptide, such as deletion sequences or incompletely deprotected peptides.[3]
-
Possible Cause B: Proline Isomers. Peptides containing proline can sometimes exist as cis/trans isomers around the peptide bond, which may be resolved as separate peaks under certain HPLC conditions.
-
Solution: Increasing the column temperature (e.g., to 40-60°C) can often cause these isomers to interconvert more rapidly, leading to the coalescence of the two peaks into a single, sharper peak.[6]
-
Problem 4: The recovery of my peptide after purification is very low.
-
Possible Cause: Peptide Precipitation. The peptide may be precipitating on the column if the sample is dissolved in a solvent that is too weak compared to the mobile phase at the time of injection.
-
Solution: Dissolve the crude peptide in a solvent that contains a small amount of organic modifier (e.g., 5-10% acetonitrile) or in the initial mobile phase composition. If solubility is a major issue, dissolving the peptide in a small amount of DMSO before diluting with the mobile phase can be effective.
-
Experimental Protocols
Standard RP-HPLC Purification Protocol
This protocol provides a starting point for the purification of peptides containing this compound.
-
Column Selection:
-
Start with a preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is low, add a small percentage of Mobile Phase B or DMSO to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Method:
-
Run a scouting gradient to determine the approximate elution percentage of your peptide.
-
Based on the scouting run, design an optimized shallow gradient for purification.
-
Data Presentation: Example HPLC Gradients
The following table outlines example gradients that can be adapted for your specific peptide.
| Time (min) | % Mobile Phase B (Scouting) | % Mobile Phase B (Optimized) | Flow Rate (mL/min) |
| 0 | 5 | 20 | 10.0 |
| 5 | 5 | 20 | 10.0 |
| 35 | 95 | 50 | 10.0 |
| 40 | 95 | 95 | 10.0 |
| 45 | 5 | 20 | 10.0 |
Note: The optimized gradient is an example for a peptide found to elute at ~35% B in the scouting run. Adjust the gradient range to bracket the elution point of your target peptide with a slope of approximately 1% B per column volume.
Visualizations
HPLC Purification Workflow
Caption: General workflow for the purification of peptides containing this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues during HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
Overcoming aggregation issues in peptides with hydrophobic or difficult sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with peptide aggregation, particularly for sequences that are hydrophobic or otherwise difficult to handle.
Troubleshooting Guides
Issue: My lyophilized peptide won't dissolve in aqueous solutions.
This is a common issue, especially for peptides with a high percentage of hydrophobic amino acids.[1][2] Here’s a systematic approach to troubleshoot this problem.
Initial Assessment:
-
Analyze the Peptide Sequence: Determine the overall charge of your peptide at neutral pH to guide solvent selection.[2][3][4]
-
Perform a Small-Scale Solubility Test: Before dissolving the entire sample, always test the solubility of a small amount of the peptide to avoid wasting material.[2][3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubilizing difficult peptides.
Solvent Selection Guide:
| Peptide Characteristics | Primary Solvent | Secondary/Alternative Solvents | Important Considerations |
| Basic (Net Positive Charge) | Sterile Water or Buffer | 10% Acetic Acid, 0.1% TFA[2][6] | Acetic acid is generally cell-friendly; TFA is not and may need to be removed.[4] |
| Acidic (Net Negative Charge) | Sterile Water or Buffer | 10% Ammonium Bicarbonate, NH4OH[2][5][6] | Avoid basic solutions for peptides containing Cysteine (Cys) to prevent disulfide bond formation.[3][4] |
| Hydrophobic/Neutral (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile[2][5] | Isopropanol, Methanol[5][6] | First, dissolve the peptide completely in the organic solvent before slowly adding the aqueous solution. For cellular assays, keep the final DMSO concentration below 1%.[5] Use DMF for peptides with Cys or Met to avoid oxidation by DMSO.[3][5] |
| Highly Aggregated | 6M Guanidine (B92328) Hydrochloride, 8M Urea[1][3] | N/A | These are denaturing agents and may interfere with biological assays.[2] Use as a last resort. |
Issue: My peptide precipitates out of solution after dilution or during storage.
Peptide aggregation can occur over time, even if the initial solubilization is successful. This can be influenced by factors like temperature, pH, and peptide concentration.[7]
Preventative Measures:
-
Storage: Store peptide solutions in aliquots at -20°C or colder to minimize freeze-thaw cycles.[3] For peptides containing Cys, Met, or Trp, consider storage in an oxygen-free atmosphere to prevent oxidation.[3][8]
-
Working Concentration: Maintain a low peptide concentration in your working solutions, as higher concentrations can promote aggregation.[9]
-
pH Control: Ensure the pH of your final solution is not close to the peptide's isoelectric point (pI), as this is the point of minimal solubility.[1][9]
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution to help redissolve precipitated peptide.[1][2][5][6] This can help break up aggregates.
-
Gentle Warming: Gently warm the solution (e.g., to <40°C) to aid in redissolution.[1][2] Avoid excessive heat, which can degrade the peptide.
-
Re-evaluation of Solvent: If precipitation persists, the initial solvent system may not be optimal for the desired concentration. It may be necessary to re-lyophilize the peptide and start over with a different solubilization strategy.[2]
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation?
A1: Peptide aggregation is primarily caused by intermolecular interactions between peptide chains. Key factors include:
-
Hydrophobicity: Peptides with a high content of hydrophobic amino acids (e.g., L, V, I, F, W) tend to aggregate to minimize their exposure to water.[2][5][10][11]
-
Hydrogen Bonding: Peptides can form extensive intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are prone to aggregation.[12]
-
Electrostatic Interactions: At a pH close to the peptide's isoelectric point (pI), the net charge is near zero, reducing electrostatic repulsion and allowing aggregation to occur more readily.[13]
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[7][9]
Q2: How can I predict if my peptide sequence will be difficult to dissolve?
A2: While precise prediction is challenging, some indicators suggest a higher likelihood of solubility issues:
-
High Hydrophobic Content: A sequence with over 50% hydrophobic residues will likely be difficult to dissolve in aqueous solutions.[1][2]
-
Low Net Charge: Peptides with a low net charge at neutral pH (less than 25% charged residues) may have poor aqueous solubility.[2]
-
Presence of Aggregation-Prone Sequences: Certain amino acid motifs are known to promote aggregation.[7]
Q3: What is the role of sonication in dissolving peptides?
A3: Sonication uses high-frequency sound waves to agitate the solvent and peptide particles. This energy input helps to break up clumps of lyophilized powder and disrupt intermolecular forces that hold aggregates together, thereby increasing the rate and extent of dissolution.[1][2][5][6]
Q4: Can I use organic solvents for my cell-based assays?
A4: Yes, but with caution. DMSO is a common choice due to its low toxicity.[2] However, it's crucial to keep the final concentration of the organic solvent in your assay low, typically not exceeding 1% (v/v), as higher concentrations can be toxic to cells.[5] Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q5: What are chaotropic agents and when should I use them?
A5: Chaotropic agents like guanidine hydrochloride (GdmCl) and urea are strong denaturants that disrupt the structure of water, weakening hydrophobic interactions and breaking up hydrogen bonds.[14][15] This makes them very effective at solubilizing highly aggregated or "gelled" peptides.[1][3] However, because they denature proteins, they can interfere with most biological systems and should be used as a last resort when other methods have failed.[2]
Experimental Protocols
Protocol 1: General Procedure for Peptide Solubilization
This protocol outlines a systematic approach to finding a suitable solvent for a lyophilized peptide.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
Buffer (e.g., Tris or phosphate, pH 7)[2]
-
10% Acetic Acid
-
10% Ammonium Bicarbonate
-
DMSO (Dimethyl sulfoxide)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., 10,000 x g for 5 min) to collect all the powder at the bottom.[2] Allow the vial to warm to room temperature.[2]
-
Initial Test: Attempt to dissolve a small, known amount of the peptide in sterile water or a neutral buffer. Vortex thoroughly.
-
Visual Inspection: Observe the solution. A fully dissolved peptide will result in a clear, particle-free solution.[2] If the solution is cloudy, has visible particulates, or has formed a gel, the peptide is not fully dissolved.
-
pH Adjustment (if needed):
-
Organic Solvent (if needed):
-
If the peptide is hydrophobic or neutral and insoluble in aqueous solutions, take a fresh aliquot of the lyophilized powder.
-
Add a minimal amount of DMSO to the powder and vortex until fully dissolved.
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while vortexing to reach the final desired concentration.[5]
-
-
Sonication: If the peptide is still not fully dissolved, place the vial in a sonicator bath for brief periods (e.g., 3 cycles of 10 seconds, chilling on ice in between) to aid dissolution.[2]
-
Final Centrifugation: Before use in an assay, always centrifuge the peptide solution to pellet any remaining undissolved material.[1][5] Use the supernatant for your experiment.
Protocol 2: Characterizing Peptide Aggregation with Thioflavin T (ThT) Assay
This is a common method to detect the formation of amyloid-like fibrillar aggregates, which are rich in β-sheet structures.
Workflow Diagram:
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Disclaimer: The information provided here is intended for guidance only. Optimal conditions for peptide solubilization and handling are sequence-dependent and must be determined empirically. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. biobasic.com [biobasic.com]
- 5. jpt.com [jpt.com]
- 6. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thomassci.com [thomassci.com]
- 15. Chaotropic agent - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Catalyst Removal Techniques after CuAAC Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of copper catalysts following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a CuAAC reaction? A1: Residual copper can interfere with downstream applications by causing cytotoxicity in biological assays, catalyzing unwanted side reactions, and compromising the stability of the final product. For therapeutic and drug development applications, minimizing copper content to low parts-per-million (ppm) levels is often a strict regulatory requirement.[1][2][3]
Q2: What are the most common methods for removing copper catalysts? A2: The primary methods for copper removal include aqueous washes with chelating agents, the use of solid-phase scavengers, column chromatography (or silica (B1680970) plugs), and dialysis for biomolecules.[1][4] The optimal method depends on the properties of the target molecule, such as its solubility, stability, and intended use.
Q3: Can the triazole product itself interfere with copper removal? A3: Yes, the nitrogen atoms in the newly formed 1,2,3-triazole ring can coordinate with copper ions, making removal more challenging.[1] In such cases, a stronger chelating agent, multiple washes, or the use of a solid-phase scavenger with a high affinity for copper may be necessary.[1][5]
Q4: How do the CuAAC reaction components (e.g., ligands) affect copper removal? A4: The choice of ligand used to stabilize the Cu(I) catalyst can significantly impact the ease of removal.[6] Some ligands form highly stable complexes with copper that are difficult to break apart during the workup. If you consistently face challenges, consider screening different ligands during the reaction optimization phase.[6]
Q5: Are there alternatives to avoid the copper removal step entirely? A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that does not require a metal catalyst.[1][7] This eliminates the need for a copper removal step, which is particularly advantageous for in vivo applications or when working with sensitive biomolecules.[7] However, the synthesis of the required strained cyclooctynes can be more complex.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the copper catalyst removal process.
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
| Possible Cause | Recommended Solution |
| Incomplete Copper Complexation | Increase the concentration of the chelating agent (e.g., EDTA, ammonium (B1175870) chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is consistently colorless.[1] |
| Product Chelates Copper | Use a stronger chelating agent like EDTA. Alternatively, switch to a solid-phase scavenger resin, which often has a higher and more specific affinity for copper ions.[1][8] |
| Suboptimal pH for Chelation | Adjust the pH of the aqueous wash. For EDTA, a pH of ~8 enhances chelation. For ammonia (B1221849)/ammonium chloride solutions, a basic pH is required.[1][6] Caution: Always test the pH stability of your product on a small scale first. |
Problem 2: Low Product Yield After Purification
| Possible Cause | Recommended Solution |
| Product is Water-Soluble | If your product has significant water solubility, it may be lost during aqueous washes. Use a solid-supported metal scavenger. The resin can be stirred with the reaction mixture (in an appropriate solvent) and then removed by simple filtration.[6] For biomolecules, dialysis against an EDTA solution followed by pure water is a standard and effective method.[9][10] |
| Product Adsorbed onto Scavenger/Silica | The product may have an affinity for the solid support. Elute the silica plug or scavenger resin with a more polar solvent system. If using a scavenger, ensure you are using the correct type for your product and solvent system. |
Problem 3: Copper Removal from Sensitive Biomolecules is Inefficient
| Possible Cause | Recommended Solution |
| Copper Sequestration by Biomolecule | Proteins and nucleic acids can bind copper ions, making them difficult to remove with standard methods.[9] Dialysis against a buffered solution of EDTA is the most common and effective method.[9][10][11] |
| Reactive Oxygen Species (ROS) Damage | The standard CuSO₄/sodium ascorbate (B8700270) system can generate ROS, potentially damaging sensitive biomolecules. Using a stabilizing ligand like THPTA or TBTA can protect the biomolecule and accelerate the reaction.[11][12] |
Data Presentation: Comparison of Copper Removal Techniques
The efficiency of copper removal is highly dependent on the specific product and reaction conditions. The following table provides a qualitative comparison of common techniques.
| Method | Typical Residual Copper | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Ammonia/NH₄Cl) | < 50 ppm[13] | Simple, rapid, inexpensive.[6] | May not achieve very low ppm levels; can be problematic for base-sensitive compounds.[10][13] | Small organic molecules soluble in immiscible organic solvents. |
| Aqueous Wash (EDTA) | Low ppm levels | Highly effective chelation; good for breaking strong copper-product complexes.[1][8] | Can be slower than ammonia washes; may require pH adjustment.[1] | Products that chelate copper; reactions requiring very low residual copper. |
| Solid-Phase Scavengers | Low ppm to ppb levels | High selectivity and efficiency; simple filtration-based removal; reusable in some cases.[1][4] | More expensive than simple washes; may require optimization of stirring time.[1] | High-purity applications (e.g., drug development); water-soluble products.[6] |
| Silica Gel Plug | Variable | Quick and easy for removing polar copper salts.[1] | Less effective for non-polar copper complexes; potential for product adsorption.[13] | Crude purification of non-polar to moderately polar organic molecules. |
| Dialysis (with EDTA) | Low ppm levels | Gentle method that preserves the integrity of large molecules.[9][10] | Time-consuming; requires large volumes of buffer. | Proteins, nucleic acids, and other large biomolecules.[11] |
| Heterogeneous/Recoverable Catalysts | Potentially < 1 ppm[2] | Drastically simplifies workup (often just filtration); catalyst can be reused.[2][14] | Catalyst synthesis can be complex; may have lower catalytic activity than homogeneous systems.[14] | Scale-up and green chemistry applications. |
Experimental Protocols
Protocol 1: Copper Removal using an EDTA Wash
-
Reaction Quench: Once the CuAAC reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with a 0.1 M aqueous solution of disodium (B8443419) EDTA. Adjusting the EDTA solution to a pH of ~8 with sodium bicarbonate can improve efficiency.[1]
-
Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer will often turn blue as the copper-EDTA complex forms.[1] Drain the aqueous layer.
-
Repeat: Repeat the wash step 1-2 more times, or until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
-
Select Resin: Choose a copper scavenger resin suitable for your solvent system and product (e.g., Chelex 100, or commercially available silica-based scavengers with thiol or amine functionality).
-
Add Resin: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[1]
-
Stir: Stir the suspension at room temperature. Scavenging time can range from 1 to 3 hours and may require optimization.[1]
-
Filter: Filter the mixture through a pad of Celite or a fritted funnel to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[1]
Protocol 3: Copper Removal from Bioconjugates via Dialysis
-
Prepare Dialysis Buffer: Prepare a buffer solution (e.g., PBS) containing 10-50 mM EDTA. Ensure the buffer is compatible with your biomolecule.
-
Sample Preparation: Place the crude bioconjugate solution into an appropriate dialysis tubing or cassette with a molecular weight cut-off (MWCO) that is significantly smaller than your product.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume (e.g., >100-fold the sample volume) of the EDTA-containing buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Exchange the buffer with fresh EDTA-containing buffer and continue for another 4 hours or overnight.
-
Remove EDTA: Perform two final dialysis steps against pure buffer (without EDTA) to remove the EDTA-copper complex and any excess EDTA.
-
Sample Recovery: Recover the purified biomolecule from the dialysis tubing/cassette.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing challenges with proline-containing peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of proline-containing peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to decreased yield, purity, or other complications.
| Issue | Potential Cause | Recommended Solution(s) |
| Low coupling efficiency or incomplete reaction | Steric Hindrance and Reduced Reactivity: Proline's unique cyclic structure and secondary amine make it less reactive than primary amines of other amino acids, leading to slower coupling kinetics.[1] | - Double Couple: Perform a second coupling step for the amino acid being coupled to the N-terminus of a proline residue.[1]- Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents to drive the reaction to completion.[1]- Use a Potent Coupling Reagent: Employ a more reactive coupling reagent such as HATU, HCTU, or COMU for difficult couplings involving proline. |
| Peptide aggregation during synthesis | Secondary Structure Formation: Proline-rich sequences or hydrophobic peptides containing proline can aggregate on the solid support, hindering reagent access and leading to incomplete synthesis. | - Incorporate Pseudoproline Dipeptides: Replace a Ser or Thr residue with a corresponding pseudoproline dipeptide to introduce a "kink" and disrupt secondary structure formation.[2][3]- Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and reduce aggregation.- Elevated Temperature: Perform the synthesis at a higher temperature to improve reaction kinetics and disrupt aggregation.[4][5][6]- Solvent Choice: Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP) or use a solvent mixture such as DCM/DMF/NMP. |
| Presence of a diketopiperazine (DKP) impurity | Intramolecular Cyclization: Dipeptides with a C-terminal proline are highly susceptible to intramolecular cyclization, forming a stable six-membered ring (DKP) and leading to chain termination. | - Use 2-Chlorotrityl Chloride Resin: The steric hindrance of this resin inhibits DKP formation.[7]- Incorporate a Pre-formed Dipeptide: Couple the first two amino acids as a dipeptide to bypass the vulnerable dipeptide-resin stage.- Optimized Deprotection: For Fmoc-based synthesis, use milder basic conditions for deprotection to reduce the rate of DKP formation. |
| High levels of D-Proline detected (racemization) | Inappropriate Coupling Reagent/Additive: Certain combinations of coupling reagents and additives, particularly carbodiimides like DIC with HOBt in DMF, can promote the racemization of proline.[8] | - Avoid HOBt with Carbodiimides: When coupling proline, avoid using HOBt with carbodiimides, especially in DMF.[8]- Use Low-Racemization Reagents: Employ coupling reagents based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU), which are known to suppress racemization.[9][10][11][12]- Control Temperature: Avoid excessively high temperatures during the coupling of proline, as this can increase the rate of racemization.[5][6] |
| Cis/Trans Isomerization leading to conformational heterogeneity | Low Energy Barrier for Isomerization: The peptide bond preceding a proline residue has a lower energy barrier to cis/trans isomerization compared to other peptide bonds, which can result in a mixture of conformers. | - Incorporate Proline Analogs: The use of certain 4-substituted proline analogs can favor either the cis or trans conformation.- Strategic Placement of Pseudoproline Dipeptides: These can help to enforce a specific backbone conformation in the vicinity of the modification. |
Frequently Asked Questions (FAQs)
Q1: Why is proline a "difficult" amino acid in peptide synthesis?
A1: Proline is considered a "difficult" amino acid due to its unique cyclic structure, which incorporates the backbone nitrogen into a five-membered ring. This results in several challenges:
-
Reduced Reactivity: The nitrogen atom is a secondary amine, which is less nucleophilic than the primary amines of other amino acids, leading to slower coupling reactions.[1]
-
Steric Hindrance: The rigid ring structure can sterically hinder the approach of the incoming activated amino acid.
-
Cis/Trans Isomerization: The peptide bond preceding proline can exist in both cis and trans conformations, with a relatively low energy barrier for interconversion. This can lead to conformational heterogeneity in the final peptide.
-
Kinking the Peptide Chain: Proline introduces a rigid bend in the peptide backbone, which can disrupt the formation of secondary structures like alpha-helices and beta-sheets.
-
Tendency for Side Reactions: Proline is prone to specific side reactions like diketopiperazine formation when it is at the C-terminus of a dipeptide and racemization under certain coupling conditions.[7][8]
Q2: What are pseudoproline dipeptides and how do they help in proline-containing peptide synthesis?
A2: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) ring.[2][3] This creates a temporary proline-like structure in the peptide backbone. They are introduced as dipeptide building blocks during solid-phase peptide synthesis (SPPS).
Their main advantages are:
-
Disruption of Aggregation: The "kink" introduced by the pseudoproline dipeptide disrupts the formation of inter-chain hydrogen bonds that lead to beta-sheet formation and aggregation.[2][3]
-
Improved Solubility: By preventing aggregation, the growing peptide chain remains better solvated, improving reaction kinetics.
-
Reversibility: The oxazolidine ring is cleaved under standard acidic conditions (e.g., during the final cleavage from the resin with trifluoroacetic acid), regenerating the native serine or threonine residue.[2]
Q3: Which coupling reagent is best for minimizing racemization of proline?
A3: The choice of coupling reagent is critical for minimizing proline racemization. Reagents that form highly reactive intermediates that are also strong bases can increase the risk of epimerization.
-
Recommended: Uronium/aminium salts based on HOAt (e.g., HATU ) or OxymaPure (e.g., COMU ) are generally recommended for minimizing racemization.[9][10][11][12] These reagents promote fast coupling reactions, reducing the time the activated amino acid is susceptible to racemization.
-
Use with Caution: Carbodiimides such as DIC or DCC should be used with caution, especially in combination with HOBt in DMF, as this has been shown to increase proline racemization.[8] If a carbodiimide (B86325) is used, pairing it with OxymaPure is a better alternative to HOBt.
Q4: How can I prevent diketopiperazine (DKP) formation when proline is the second amino acid from the C-terminus?
A4: Diketopiperazine formation is a common side reaction when proline is the second residue in a peptide synthesized on a solid support. Here are some effective strategies to prevent it:
-
Use a Sterically Hindered Resin: 2-Chlorotrityl chloride (2-CTC) resin is highly effective at preventing DKP formation due to the steric bulk of the linker, which disfavors the intramolecular cyclization reaction.[7]
-
Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple this dipeptide to the resin. This bypasses the vulnerable stage where the resin-bound dipeptide can cyclize.
-
Optimize Deprotection Conditions: When using Fmoc chemistry, the basic conditions for Fmoc removal can catalyze DKP formation. Using a weaker base or a shorter deprotection time for the second amino acid can help to minimize this side reaction.
Data Presentation
Comparison of Coupling Reagent Performance
The following table summarizes the relative performance of common coupling reagents in terms of efficiency and potential for racemization, particularly in the context of challenging couplings like those involving proline.
| Coupling Reagent | Class | Relative Efficiency | Racemization Potential | Notes |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Highly effective for hindered couplings and minimizing racemization.[7][12] |
| HCTU | Uronium/Aminium Salt | High | Low | A cost-effective alternative to HATU with comparable efficiency in many cases.[7] |
| COMU | Uronium/Aminium Salt | Very High | Very Low | OxymaPure-based reagent, considered safer than benzotriazole-based reagents and highly effective at suppressing racemization.[9][12] |
| DIC/OxymaPure | Carbodiimide/Additive | High | Low | OxymaPure is a superior additive to HOBt for suppressing racemization when using carbodiimides.[10] |
| DIC/HOBt | Carbodiimide/Additive | Moderate-High | Moderate-High | A classic combination, but can lead to significant racemization, especially with proline in DMF.[8] |
| PyBOP | Phosphonium Salt | High | Low | A good alternative to uronium salts, particularly for solution-phase synthesis. |
Note: The actual yield and purity can vary significantly depending on the specific peptide sequence, resin, solvent, and reaction conditions.
Impact of Solvent and Temperature on Proline-Containing Peptide Synthesis
| Parameter | Condition | Effect on Synthesis | Rationale |
| Solvent | DMF | Standard, but can promote aggregation and racemization with certain reagents. | Good solvating properties for most reagents. |
| NMP | Often superior to DMF in solvating aggregating sequences. | Higher polarity and better solvating power for peptide chains. | |
| DCM/DMF/NMP mixture | Can be effective for highly problematic sequences. | Combines the properties of different solvents to improve solvation. | |
| Temperature | Room Temperature | Standard condition, generally lower risk of side reactions. | Slower kinetics may lead to incomplete coupling for difficult sequences. |
| Elevated Temperature (e.g., 50-75°C) | Increased coupling efficiency and reduced aggregation.[4][5][6] | Higher kinetic energy helps overcome activation barriers and disrupts intermolecular forces causing aggregation. However, it can also increase the risk of racemization for sensitive amino acids like proline.[5][6] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of an Fmoc-protected pseudoproline dipeptide during standard Fmoc-SPPS.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-3 equivalents relative to resin loading) and a coupling reagent such as HATU (1.95 equivalents) in a minimal volume of DMF.
-
Add DIPEA (4-6 equivalents) to the activation mixture and mix for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the completion of the coupling.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the incorporated pseudoproline dipeptide and the coupling of the next amino acid in the sequence.
-
Protocol 2: Prevention of Diketopiperazine (DKP) Formation using 2-Chlorotrityl Chloride Resin
This protocol outlines the initial steps for synthesizing a peptide with a C-terminal proline using 2-chlorotrityl chloride resin.
-
Resin Preparation:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
First Amino Acid Coupling (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (1.5 equivalents relative to resin loading) in a mixture of DCM and DMF.
-
Add DIPEA (3 equivalents) to the amino acid solution and mix.
-
Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 15 minutes.
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
Fmoc Deprotection:
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Second Amino Acid Coupling:
-
Proceed with the coupling of the second amino acid using your chosen coupling reagent and protocol. The risk of DKP formation at this stage is significantly reduced due to the nature of the 2-CTC resin.
-
Mandatory Visualization
Caption: SH3 domain-mediated signal transduction pathway.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. peptlab.unifi.it [peptlab.unifi.it]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. csbio.com [csbio.com]
- 5. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Managing Diketopiperazine Formation in SPPS with Azido Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of diketopiperazine (DKP), a common and problematic side reaction, particularly when incorporating azido (B1232118) acids into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a concern in SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a byproduct during SPPS. This occurs through an intramolecular cyclization of a resin-bound dipeptide, which cleaves the peptide from the solid support. This side reaction is problematic as it leads to a significant reduction in the yield of the desired full-length peptide and can introduce challenging purification steps.
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent. Dipeptides with a secondary amino acid, such as proline, at the C-terminal position (position 2) are particularly prone to cyclization. Additionally, sequences containing sterically unhindered amino acids like glycine (B1666218) in either the first or second position can also readily form DKPs. The general order of propensity for DKP formation at the second position is Pro > N-alkylated amino acids > Gly.
Q3: How do azido acids influence diketopiperazine formation?
A3: While direct comparative studies are limited, the influence of an azido acid at the N-terminal position (position 1) on DKP formation can be inferred from general chemical principles. The electron-withdrawing nature of the azido group (-N₃) can decrease the nucleophilicity of the N-terminal amine. This reduced nucleophilicity might, in theory, slow down the rate of the intramolecular attack on the ester linkage to the resin, potentially reducing the propensity for DKP formation compared to its non-azido counterpart (e.g., Azido-Glycine vs. Glycine). However, other factors such as the steric bulk of the azido acid side chain and the specific reaction conditions will also play a crucial role.
Q4: What are the primary stages in SPPS where DKP formation occurs?
A4: DKP formation is most prevalent after the deprotection of the second amino acid. Once the N-terminal Fmoc group is removed, the free amine of the dipeptide is poised to attack the ester bond linking the C-terminal amino acid to the resin, leading to the release of the cyclic DKP. This process is catalyzed by the basic conditions of the deprotection step.
Troubleshooting Guide
Problem: I am observing significant loss of peptide from the resin, and I suspect diketopiperazine formation. How can I confirm this and what steps can I take to minimize it, especially when using an N-terminal azido acid?
Step 1: Confirmation of DKP Formation
-
Analysis of Cleavage Solution: After the coupling of the third amino acid, collect the solution from the Fmoc-deprotection step. Concentrate the solution and analyze it by LC-MS. The presence of a peak corresponding to the mass of the cyclic dipeptide of your first two amino acids (e.g., cyclo(Azido-Xaa-Yyy)) will confirm DKP formation.
-
"Traceless" Yield Loss: Be aware that DKP formation can be "traceless," meaning the final crude peptide may appear pure by HPLC, but the overall yield will be significantly lower than expected.
Step 2: Mitigation Strategies
If DKP formation is confirmed, consider the following strategies, starting with the least disruptive to your overall protocol.
Strategy 1: Modification of Deprotection Conditions
The standard 20% piperidine (B6355638) in DMF for Fmoc removal can be aggressive and promote DKP formation.
-
Recommendation: Switch to a milder deprotection cocktail. A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine/DMF.[1]
-
Alternative: Reduce the concentration of piperidine to 5% and perform the deprotection at a lower temperature (e.g., 15-20°C) to slow down the rate of DKP formation.
Strategy 2: Choice of Coupling Reagents and Additives
The speed and efficiency of the coupling of the third amino acid are critical. A faster coupling reaction will outcompete the intramolecular cyclization.
-
Recommendation: Employ highly efficient coupling reagents. For sequences prone to DKP formation, consider using uronium-based reagents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA.
-
Additives: The use of additives like OxymaPure® in combination with DIC can enhance coupling efficiency and has been shown to be superior to HOBt in preventing racemization and other side reactions.
Strategy 3: Resin and Linker Selection
The nature of the linker attaching the peptide to the resin can influence the susceptibility to DKP formation.
-
Recommendation: For sequences highly prone to DKP formation, utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl group on the linker can significantly suppress the intramolecular cyclization reaction. Wang resin is more susceptible to DKP formation due to the lower steric hindrance around the ester linkage.
Strategy 4: Dipeptide Coupling
If the above strategies are not sufficient, a more robust approach is to bypass the problematic dipeptide stage on the resin.
-
Recommendation: Synthesize the dipeptide containing the azido acid (e.g., Fmoc-Azido-Xaa-Pro-OH) in solution phase first. Then, couple this pre-formed dipeptide to the resin. This completely avoids the presence of a resin-bound dipeptide with a free N-terminus, thus eliminating the possibility of DKP formation at this stage.
Quantitative Data on DKP Formation
The following table summarizes the impact of different Fmoc-deprotection conditions on DKP formation for a model peptide sequence prone to this side reaction. While this data does not specifically involve an azido acid, it provides a valuable comparison of the effectiveness of various reagents.
| Deprotection Condition | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8%[1] |
| 5% Piperidine in DMF | 12.2%[1] |
| 20% Piperidine in Toluene | 11.7%[1] |
| 5% Piperazine in DMF | < 4.0%[1] |
| 5% Piperazine in NMP | < 4.0%[1] |
| 2% DBU, 5% Piperazine in NMP | Significantly Reduced[1] |
Data adapted from a study on a DKP-susceptible sequence.[1]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS with an Azido Acid (Prone to DKP Formation)
-
Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes.
-
First Amino Acid (AA1) Coupling (e.g., Proline):
-
Dissolve Fmoc-Pro-OH (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the resin and shake for 1 hour.
-
Cap any remaining active sites with MeOH (0.8 mL per gram of resin) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid (AA2) Coupling (e.g., Fmoc-Azido-Glycine):
-
Perform Fmoc deprotection on AA1 using 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Wash the resin with DMF (5x).
-
Dissolve Fmoc-Azido-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 1 hour.
-
Wash the resin with DMF (3x).
-
-
Critical Fmoc Deprotection of AA2:
-
Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Immediately proceed to the next coupling after washing.
-
-
Third Amino Acid (AA3) Coupling:
-
Couple the third amino acid using the same conditions as for AA2.
-
Protocol 2: Optimized Protocol to Minimize DKP Formation with an Azido Acid
-
Resin and AA1 Coupling: Follow steps 1 and 2 from Protocol 1 using 2-CTC resin.
-
Second Amino Acid (AA2) Coupling: Follow step 3 from Protocol 1.
-
Optimized Fmoc Deprotection of AA2:
-
Third Amino Acid (AA3) Coupling:
-
Immediately after deprotection and washing, couple the third amino acid using a highly efficient coupling reagent such as HATU/DIPEA or DIC/OxymaPure®.
-
Visualizing the Process
Caption: Competing pathways after deprotection of the second amino acid in SPPS.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for managing diketopiperazine (DKP) formation.
References
Validation & Comparative
Comparative Analysis of (2R,4S)-Boc-D-Pro(4-N3)-OH and its L-isomer
General searches typically yield information from chemical suppliers regarding the sale and basic properties (e.g., molecular weight, purity) of these compounds, but not head-to-head experimental comparisons. The development of such a comparative guide would necessitate original laboratory research to generate the required data on their respective performances in various biological and chemical assays.
To provide a framework for how such a comparison would be structured if the data were available, the following sections outline the necessary components of a comprehensive guide.
This guide provides a hypothetical framework for the comparative analysis of the D- and L-isomers of Boc-protected 4-azidoproline. The data and experimental protocols presented here are illustrative and would require validation through dedicated laboratory research.
Physicochemical Properties
A fundamental comparison would begin with the basic physicochemical properties of the two isomers. These properties are critical for understanding their behavior in both chemical reactions and biological systems.
| Property | (2R,4S)-Boc-D-Pro(4-N3)-OH | (2S,4S)-Boc-L-Pro(4-N3)-OH |
| Molecular Formula | C10H16N4O4 | C10H16N4O4 |
| Molecular Weight | 256.26 g/mol | 256.26 g/mol |
| Stereochemistry | D-proline derivative | L-proline derivative |
| Purity (typical) | >95% (HPLC) | >95% (HPLC) |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, MeOH | Soluble in DMF, DMSO, MeOH |
| Optical Rotation | Specific value required | Specific value required |
Application in Peptide Synthesis
These molecules are chiral building blocks used in peptide synthesis, particularly for introducing conformational constraints or for subsequent modification via the azide (B81097) group (e.g., Click Chemistry). A comparative analysis would focus on their incorporation into a model peptide sequence.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of either this compound or its L-isomer with HBTU (3.95 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Capping (Optional): Acetylate any unreacted amino groups with a solution of acetic anhydride/DIPEA/DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Comparative Data: Model Peptide Synthesis
| Parameter | Using (2R,4S)-D-isomer | Using (2S,4S)-L-isomer |
| Coupling Efficiency | ~98% | ~99% |
| Crude Peptide Purity | 85% (by HPLC) | 90% (by HPLC) |
| Isolated Yield | 75% | 82% |
| Peptide Confirmation | LC-MS | LC-MS |
Stability in Biological Media
The stability of peptides containing these non-natural amino acids is crucial for their potential therapeutic applications.
Experimental Protocol: Plasma Stability Assay
-
Peptide Incubation: Incubate the model peptides (10 µM) containing either the D- or L-isomer in human plasma at 37°C.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Preparation: Quench the reaction by adding an equal volume of acetonitrile (B52724) containing an internal standard. Centrifuge to precipitate plasma proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining parent peptide.
-
Half-life Calculation: Determine the half-life (t1/2) by plotting the natural log of the remaining peptide concentration against time.
Comparative Data: Plasma Stability
| Isomer in Peptide | Half-life (t1/2) in Human Plasma |
| D-isomer | > 24 hours |
| L-isomer | ~ 8 hours |
The increased stability of the D-isomer-containing peptide is expected due to its resistance to degradation by endogenous proteases, which primarily recognize L-amino acids.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the two isomers in a biological context, such as a cell-based assay.
Caption: Workflow for synthesis and evaluation of peptides containing D- and L-azidoproline isomers.
Hypothetical Signaling Pathway Interaction
If these amino acids were incorporated into a peptide designed to inhibit a specific protein kinase, the resulting peptides would interact differently with the target protein's active site.
A Comparative Guide to the Impact of D-Proline Analogs on Peptide Secondary Structure
Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that imposes significant conformational constraints on the peptide backbone.[1][2] This rigidity restricts the backbone dihedral angle φ to approximately -65° and reduces the energy difference between the cis and trans conformations of the preceding peptide bond.[1][3] Consequently, proline residues are frequently found in turns, at the ends of α-helices and β-sheets, and in polyproline II (PPII) helices, acting as critical determinants of protein structure and folding.[1][2][4]
The substitution of the naturally occurring L-proline with its enantiomer, D-proline, or with various D-proline analogs, offers a powerful strategy in peptidomimetics and drug design. These modifications can stabilize specific secondary structures, enhance proteolytic stability, and modulate biological activity. This guide provides an objective comparison of the effects of D-proline and its analogs on peptide secondary structure, supported by experimental data and detailed methodologies.
D-Proline vs. L-Proline: An Enantiomeric Influence
The incorporation of a D-amino acid into a peptide chain composed of L-amino acids creates a significant local perturbation. D-proline is a particularly potent inducer of β-turns, specifically type I' and type II' turns, which are mirror images of the turns favored by L-proline. This ability to precisely control chain reversal is fundamental in designing constrained peptides with defined topologies.
Spectroscopically, the enantiomeric nature of D- and L-proline is clearly observed. For instance, a peptide consisting of 11 D-proline residues (D-Pro11) exhibits a circular dichroism (CD) spectrum that is of equal magnitude but opposite sign to that of its L-Pro11 counterpart.[5] This mirror-image relationship is a hallmark of enantiomeric structures.
Comparative Analysis of D-Proline Analogs
The structural impact of D-proline can be further fine-tuned by introducing substituents onto the pyrrolidine (B122466) ring. These modifications exert their influence through a combination of steric and stereoelectronic effects, which bias the ring's pucker (endo vs. exo) and the cis/trans isomerism of the Xaa-D-Pro peptide bond.[1][6]
| D-Proline Analog | Peptide Context | Induced Secondary Structure | Key Conformational Effects | Supporting Experimental Data |
| Unsubstituted D-Proline | General Peptides | Potent inducer of β-turns (Type I' and II'). Can disrupt α-helices and β-sheets.[1][7] | The D-configuration favors backbone dihedral angles that are energetically favorable for turn structures within an L-peptide chain. | CD: Spectrum is a mirror image of L-proline peptides.[5] NMR: Specific NOE patterns confirm turn formation. |
| 4(S)-Fluoro-D-proline | Model Peptides | Strong stabilization of the trans amide bond and Polyproline II (PPII) helix. | The electron-withdrawing fluorine atom at the 4(S) position creates a stereoelectronic (gauche) effect that strongly favors the Cγ-exo ring pucker. This pucker stabilizes the trans isomer.[1][6] | NMR: Increased trans/cis ratio compared to unsubstituted D-proline. CD: Enhanced PPII helical signature (strong negative band ~206 nm, positive band ~228 nm).[5] |
| 4(R)-Fluoro-D-proline | Model Peptides | Increased propensity for the cis amide bond. | The stereoelectronic effect of the 4(R)-fluorine substituent favors the Cγ-endo ring pucker, which is sterically more compatible with a cis amide bond.[1][6] | NMR: Significantly lower trans/cis ratio, indicating a shift towards the cis conformation. |
| α-Methyl-D-proline | General Peptides | Highly restricted conformation, often promoting helical structures or sharp turns. | The bulky methyl group at the α-carbon introduces severe steric hindrance, further constraining the φ and ψ dihedral angles and influencing the puckering of the ring.[8] | X-ray Crystallography: Structures show highly constrained backbone angles. |
Note: The stereochemical descriptors (R/S) for substituents on D-proline are relative to the D-amino acid configuration. The principles of stereoelectronic effects are extrapolated from detailed studies on L-proline analogs.[1][6]
Experimental Protocols
The assessment of peptide secondary structure relies on a combination of spectroscopic and computational techniques.
Peptide Synthesis and Purification
Peptides incorporating D-proline analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) on an automated synthesizer.[1]
-
Resin: A suitable resin (e.g., Rink Amide for C-terminal amides) is chosen.
-
Amino Acids: Fmoc-protected amino acids, including the desired Fmoc-D-proline analog, are used.
-
Coupling: Amino acids are sequentially coupled using standard coupling reagents (e.g., HBTU/DIPEA).
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique used to probe the overall secondary structure of peptides in solution.[9]
-
Sample Preparation: Purified peptides are dissolved in an appropriate buffer (e.g., 10 mM potassium phosphate, pH 7.0) to a final concentration of approximately 50-100 µM.[5] The buffer should be free of absorbing species in the far-UV region.
-
Instrumentation: Spectra are recorded on a CD spectropolarimeter equipped with a nitrogen purge and a Peltier temperature controller.
-
Data Acquisition: Data is typically collected from 190 to 260 nm in a 1 mm pathlength quartz cuvette. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL.
-
Interpretation:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A single negative band at ~218 nm and a positive band at ~195 nm.
-
Polyproline II (PPII) helix: A strong negative band around 204-206 nm and a weak positive band around 228 nm.[5]
-
Unordered/Random Coil: A strong negative band near 198 nm.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information, including inter-proton distances, dihedral angle constraints, and the ratio of cis/trans isomers.
-
Sample Preparation: 1-2 mg of purified peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Used to assign spin systems for each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide through-space correlations between protons that are close (< 5 Å), which are used to determine distance restraints. Key NOEs for turns include Hα(i) to HN(i+1, i+2).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in assignment.
-
-
Data Analysis:
-
Isomer Identification: The presence of cis and trans Xaa-D-Pro isomers results in two distinct sets of signals for adjacent residues in the NMR spectra.[10][11] The relative integration of these peaks gives the cis/trans ratio.
-
Structure Calculation: The distance restraints derived from NOESY/ROESY data, along with dihedral angle constraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Visualizations
Caption: D-Proline at position i+1 induces a β-turn.
Caption: Experimental workflow for peptide structural analysis.
Caption: Influence of D-proline analogs on peptide structure.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Confirming Bioactivity: A Comparative Guide to Functional Assays for Modified Peptides
For researchers, scientists, and drug development professionals, confirming the bioactivity of a modified peptide is a critical step in the development of novel therapeutics. Modifications are often introduced to enhance a peptide's stability, efficacy, or target specificity. This guide provides a comparative overview of key functional assays used to validate these enhancements, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
This guide focuses on three common bioactivities of therapeutic interest: antimicrobial, ACE (Angiotensin-Converting Enzyme) inhibitory, and cytotoxic activities. For each, we present a comparison of a modified peptide with its unmodified counterpart or a relevant alternative, showcasing the impact of the modification on its biological function.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Peptide modifications, such as the incorporation of non-natural amino acids or changes in charge and hydrophobicity, are often employed to enhance antimicrobial potency.[1][2]
Comparative Data: Modified vs. Unmodified Antimicrobial Peptides
| Peptide | Modification | Target Organism | MIC (µM) | Reference |
| Wild-Type Peptide | None | E. coli | >500 | [3] |
| Designed Peptide 1 | Amino acid substitutions to increase amphipathicity | E. coli | <1 | [3] |
| Wild-Type Peptide | None | S. aureus | >500 | [3] |
| Designed Peptide 1 | Amino acid substitutions to increase amphipathicity | S. aureus | >500 | [3] |
| Temporin L (Wild-Type) | None | Gram-positive bacteria | - | [2] |
| Temporin L Analog | Phe to Ala/Leu substitution | Gram-positive bacteria | Decreased activity | [2] |
| Magainin-2 (Wild-Type) | None | Various bacteria | - | [2] |
| Magainin-2 Analog | Addition of poly-Lys or poly-Arg tails | Various bacteria | 8-18x increased activity | [2] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a modified version of the standard broth microdilution method, optimized for cationic antimicrobial peptides.[2]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Test microorganism
-
Modified and unmodified peptides
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Inoculate 5 mL of MHB with 3-5 colonies of the test microorganism from a fresh agar (B569324) plate. Incubate at 37°C with shaking until the culture reaches the logarithmic phase. Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Prepare Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptides in 0.01% acetic acid with 0.2% BSA to obtain a range of concentrations.[4]
-
Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (MHB only).[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[4]
Workflow and Mechanism of Action
Figure 1. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Figure 2. General mechanisms of action for antimicrobial peptides (AMPs).
ACE Inhibitory Activity Assay
The Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are used as antihypertensive drugs. Peptides derived from food sources or synthetically modified can exhibit ACE inhibitory activity.[6]
Comparative Data: Modified vs. Natural ACE-Inhibitory Peptides
| Peptide | Modification | IC50 (µM) | Reference |
| NVA | Natural Tripeptide | - | [7] |
| PNVA | Addition of N-terminal Proline | 8.18 ± 0.24 | [7] |
| NLG | Natural Tripeptide | - | [7] |
| PNLG | Addition of N-terminal Proline | 13.16 ± 0.39 | [7] |
| FAGGP | Natural Pentapeptide | 29.17 | [8] |
| FDGY | Natural Tetrapeptide | 91.55 | [8] |
| FHPGY | Natural Pentapeptide | 14.79 | [8] |
| WADP | Natural Tetrapeptide | 41.27 | [8] |
Experimental Protocol: ACE Inhibitory Assay
This protocol is based on the spectrophotometric determination of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).[9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer
-
1M HCl
-
Ethyl acetate (B1210297)
-
UV-Visible spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 20 µL of the peptide solution (or buffer for control) and 50 µL of 8 mM HHL substrate solution.
-
Enzyme Addition: Add 10 µL of ACE solution (0.25 U/mL) to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 62.5 µL of 1M HCl.
-
Extraction: Add 375 µL of ethyl acetate to extract the hippuric acid formed. Vortex and centrifuge to separate the layers.
-
Measurement: Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in 1 mL of deionized water and measure the absorbance at 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the peptide inhibitor. The IC50 value is determined from a dose-response curve.
Signaling Pathway and Workflow
Figure 3. The Renin-Angiotensin system and the site of action for ACE inhibitory peptides.
Figure 4. Workflow for the ACE inhibitory assay.
Cytotoxicity: MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Modified peptides are often designed to selectively target and kill cancer cells while sparing normal cells.
Comparative Data: Modified vs. Unmodified Anticancer Peptides
| Peptide/Drug | Modification | Cell Line | IC50 (µg/mL) | Reference |
| nrCap18 | Modified rabbit cathelicidin (B612621) | MDA-MB-231 (Breast Cancer) | ~0.29 | [4] |
| nrCap18 | Modified rabbit cathelicidin | MCF-10A (Normal Breast) | 5.53 | [4] |
| Doxorubicin | Standard Chemotherapy | MDA-MB-231 (Breast Cancer) | 1.6 | [4] |
| Doxorubicin | Standard Chemotherapy | MCF-10A (Normal Breast) | 2.65 | [4] |
| P26 | VSVG-derived peptide | MCF-7 (Breast Cancer) | 78 | [10] |
| P7 | VSVG-derived peptide | MCF-7 (Breast Cancer) | 280 | [10] |
| P26 | VSVG-derived peptide | MDA-MB-231 (Breast Cancer) | 100 | [10] |
| P7 | VSVG-derived peptide | MDA-MB-231 (Breast Cancer) | 550 | [10] |
Experimental Protocol: MTS Assay
This protocol outlines the general steps for performing an MTS assay to determine the cytotoxicity of a peptide.[11][12]
Materials:
-
Target cell line (e.g., cancer cells and normal control cells)
-
Cell culture medium
-
Sterile 96-well plates
-
Modified and unmodified peptides
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Peptide Treatment: Prepare serial dilutions of the peptides in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Record the absorbance at 490 nm using a microplate reader.
-
Calculate Cell Viability: Cell viability is calculated as: [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100, where Abs_sample is the absorbance of treated cells, Abs_control is the absorbance of untreated cells, and Abs_blank is the absorbance of medium alone. The IC50 value is determined from a dose-response curve.
Workflow Diagram
Figure 5. Workflow for the MTS-based cytotoxicity assay.
References
- 1. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ACEI-Inhibitory Peptides Naturally Generated in Meat and Meat Products and Their Health Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Natural Angiotensin Converting Enzyme (ACE)-Inhibitory Peptides Derived from Sea Cucumber-Modified Hydrolysates by Adding Exogenous Proline and a Study of Their Structure⁻Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity Analysis and Inhibition Mechanism of Four Novel Angiotensin I-Converting Enzyme Inhibitory Peptides Prepared from Flammulina velutipes by Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Comparing the efficiency of CuAAC versus SPAAC for peptide labeling
For researchers, scientists, and drug development professionals engaged in peptide labeling, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that hinges on a trade-off between reaction speed and biocompatibility. Both bioorthogonal ligation methods result in the formation of a stable triazole linkage, but their underlying mechanisms and experimental requirements differ significantly, influencing their suitability for various applications. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most appropriate technique for your research.
Performance Comparison: A Quantitative Look
The efficiency of a labeling reaction is paramount. Key metrics include reaction kinetics, which dictate the speed of the reaction, and final product yield. The following tables summarize quantitative data to facilitate a direct comparison between CuAAC and SPAAC for peptide labeling.
| Parameter | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Catalyst | Copper(I) | None |
| Reaction Components | Azide (B81097), terminal alkyne, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand (e.g., THPTA, TBTA). | Azide, strained cyclooctyne (B158145) (e.g., DBCO, DIBO, BCN). |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS). The use of chelating ligands can mitigate this toxicity, making it suitable for some live-cell applications.[1][2] | Generally considered highly biocompatible and well-suited for live-cell and in vivo studies due to the absence of a metal catalyst.[3][4] |
| Side Reactions | Copper can mediate oxidative damage to peptides and proteins.[5] | Some strained alkynes can react with thiols, leading to off-target labeling.[6] |
Table 1. General Comparison of CuAAC and SPAAC Reactions.
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[7] |
| Typical Reaction Time | Minutes to a few hours.[8][9] | Can range from minutes to several hours.[7] |
| Typical Yield | Often quantitative (>95%) under optimized conditions.[9][10] | Can achieve high to quantitative yields, but may require longer reaction times or higher concentrations. |
| Labeling Efficiency & Specificity (in vitro) | A comparative proteomics study showed CuAAC had higher labeling efficiency and identified more O-GlcNAcylated proteins than SPAAC.[6] | Lower in vitro labeling efficiency and specificity was observed in a proteomics comparison with CuAAC.[6] |
Table 2. Comparative Reaction Efficiency of CuAAC vs. SPAAC for Peptide Labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide labeling. Below are representative protocols for fluorescently labeling a peptide using CuAAC and biotinylating a peptide using SPAAC.
Protocol 1: Fluorescent Labeling of an Azide-Modified Peptide via CuAAC
This protocol describes the labeling of a purified peptide containing an azide group with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended)
-
Degassed PBS buffer or a DMSO/water mixture
Procedure:
-
Peptide Dissolution: Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mM.[8]
-
Reagent Preparation: Prepare a stock solution of the alkyne-fluorophore (1.2 equivalents relative to the peptide) in DMSO.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution, the alkyne-fluorophore solution, and THPTA (if used).
-
Initiation: Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations of the catalyst components are typically in the range of 50 µM to 1 mM for CuSO₄ and 2.5 mM to 5 mM for sodium ascorbate.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[8] Reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the fluorescently labeled peptide using reverse-phase HPLC.[8]
-
Final Product: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[8]
Protocol 2: Biotinylation of an Azide-Modified Peptide via SPAAC
This protocol outlines the copper-free labeling of an azide-containing peptide with a DBCO-functionalized biotin (B1667282) reagent.
Materials:
-
Purified azide-containing peptide
-
DBCO-PEG-Biotin
-
PBS buffer (pH 7.4) or other suitable aqueous buffer
Procedure:
-
Peptide Dissolution: Dissolve the azide-peptide in PBS buffer to a desired concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a stock solution of DBCO-PEG-Biotin in DMSO.
-
Reaction Setup: Add the DBCO-PEG-Biotin stock solution to the peptide solution. A molar excess of the DBCO reagent (e.g., 3-5 fold) is often used to ensure complete labeling of the peptide.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[11] For less reactive cyclooctynes or lower concentrations, longer incubation times (up to 24 hours) may be necessary.
-
Analysis and Use: The biotinylated peptide can often be used directly in downstream applications without the need for purification, as the excess unreacted DBCO-biotin typically does not interfere with streptavidin binding assays.[11] If necessary, the product can be purified by HPLC.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both CuAAC and SPAAC peptide labeling.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
Analysis of conformational preferences of different proline analogs
For researchers, scientists, and drug development professionals, understanding the conformational intricacies of proline and its analogs is paramount for rational peptide and protein design. The unique cyclic structure of proline imposes significant constraints on the polypeptide backbone, influencing folding, stability, and molecular interactions. This guide provides a comprehensive comparison of the conformational preferences of various proline analogs, supported by experimental data and detailed methodologies.
Proline's conformational landscape is primarily defined by two key features: the puckering of its five-membered pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. The ring can adopt two major puckering states: Cγ-endo (where the γ-carbon is on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side).[1][2] These puckering preferences are intrinsically linked to the φ and ψ backbone torsion angles and the cis/trans isomerization of the ω angle.[1] Specifically, an endo ring pucker is often associated with a cis amide bond, while an exo pucker has a less stringent preference.[3]
The introduction of substituents onto the proline ring allows for fine-tuning of these conformational equilibria, providing a powerful tool for modulating peptide and protein structure and function.[4] This guide will delve into the conformational effects of various substitutions at the C3, C4, and α-positions of the proline ring.
Comparative Analysis of Conformational Preferences
The following table summarizes the key conformational preferences of various proline analogs based on available experimental and computational data.
| Proline Analog | Substitution Position | Key Substituent(s) | Predominant Ring Pucker | Influence on cis/trans Isomerism | Experimental Technique(s) | Reference(s) |
| Proline (unsubstituted) | - | - | Dynamic equilibrium between Cγ-exo and Cγ-endo | Predominantly trans, but higher cis population than other amino acids | NMR, X-ray Crystallography, Computational | [5][6] |
| 4-Hydroxyproline (Hyp) | C4 | Hydroxyl (OH) | (4R)-Hyp: Cγ-exo; (4S)-Hyp: Cγ-endo | (4R)-Hyp favors trans | X-ray Crystallography, NMR | [6][7] |
| 4-Fluoroproline (Flp) | C4 | Fluorine (F) | (4R)-Flp: Cγ-exo; (4S)-Flp: Cγ-endo | (4R)-Flp favors trans | NMR | [8][9] |
| 4-tert-Butylproline | C4 | tert-Butyl | cis-4-tert-butyl: Cγ-exo; trans-4-tert-butyl: Cγ-endo | Strongly influences puckering to lock conformation | X-ray Crystallography, NMR | [7][10] |
| 3-Methylproline | C3 | Methyl (CH₃) | cis-3-methyl: Cγ-endo | cis-3-methyl restricts ψ angle | NMR, Computational | [11] |
| α-Methylproline (αMePro) | Cα | Methyl (CH₃) | Favors more compact, helical conformations | Destabilizes cis conformation due to steric clash | NMR, X-ray Crystallography, Computational | [3][5] |
| Azetidine-2-carboxylic acid (Aze) | Ring Size | 4-membered ring | Puckered, influenced by backbone | Increased cis population compared to Pro | Computational, X-ray Crystallography | [12] |
| Piperidine-2-carboxylic acid (Pip) | Ring Size | 6-membered ring | Chair conformation preferred | Increased cis population compared to Pro | Computational, X-ray Crystallography | [12] |
| 5-Alkylproline | Cδ | Alkyl group | - | Increases cis population through steric hindrance | Computational | [13] |
| Oxaproline/Thioproline | Ring Heteroatom | Oxygen/Sulfur | - | Favors cis through dipolar interactions | Computational | [13] |
| Azaproline | Cα replacement | Nitrogen | - | Strongly favors cis due to lone-pair repulsion | Computational | [13] |
Experimental Protocols
The determination of proline analog conformations relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the solution-state conformation of proline analogs.
Protocol for Determining Ring Pucker and cis/trans Isomerism:
-
Sample Preparation: Dissolve the proline analog-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to observe the overall complexity and identify distinct sets of resonances for cis and trans isomers.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
-
Data Analysis for Ring Pucker:
-
Extract ³J(Hα-Hβ) coupling constants from high-resolution 1D or 2D spectra. The magnitude of these couplings is related to the dihedral angles and can be used to infer the puckering state of the pyrrolidine ring.
-
Analyze cross-peak patterns in NOESY/ROESY spectra. The presence and intensity of specific NOEs between protons on the ring provide distance constraints that help define the ring conformation. For example, a strong Hα-Hδ NOE is indicative of a cis peptide bond.
-
-
Data Analysis for cis/trans Isomerism:
-
Integrate the well-resolved resonances corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.
-
In NOESY/ROESY spectra, look for characteristic cross-peaks. For the trans isomer, a strong NOE between the Hα of the proline residue and the Hα of the preceding residue is expected. For the cis isomer, a strong NOE between the Hα of the proline and the Hδ protons of the preceding residue is observed.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Protocol for Crystal Structure Determination:
-
Crystallization: Grow single crystals of the proline analog or a peptide containing it. This is often the most challenging step and requires screening of various conditions (e.g., solvent, precipitant, temperature). A common method is slow vapor diffusion.[14]
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to improve its accuracy. The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles, including those defining the ring pucker and peptide bond conformation, can be determined.[15][16]
-
Computational Modeling
Computational methods are used to predict and rationalize the conformational preferences of proline analogs.
Protocol for Conformational Analysis:
-
Model Building: Construct a model of the proline analog, often as a dipeptide (e.g., Ac-Xxx-NHMe), to mimic the peptide environment.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy structures.
-
Quantum Mechanics Calculations:
-
Optimize the geometry of the identified conformers using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory).[17]
-
Calculate the relative energies and free energies of the different conformers (e.g., Cγ-exo vs. Cγ-endo, cis vs. trans) in the gas phase and in different solvents using implicit solvation models like the Polarizable Continuum Model (PCM).[12][17]
-
-
Analysis: Analyze the calculated dihedral angles, energies, and geometric parameters to determine the preferred conformations and the factors stabilizing them.
Visualizing Conformational Influences
The following diagrams illustrate the key factors influencing the conformational preferences of proline analogs.
Caption: Factors influencing proline analog conformation.
Caption: Workflow for conformational analysis.
By judiciously selecting proline analogs with specific conformational biases, researchers can engineer peptides and proteins with enhanced stability, defined secondary structures, and improved biological activity. This guide serves as a foundational resource for navigating the diverse world of proline analogs and harnessing their unique properties in molecular design.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
A Comparative Guide to the Stereochemical Purity Analysis of (2R,4S)-Boc-D-Pro(4-N3)-OH
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral building blocks is paramount. This guide provides a comparative analysis of methodologies for determining the stereochemical purity of (2R,4S)-Boc-D-Pro(4-N3)-OH, a specialized amino acid derivative. Due to the limited availability of specific experimental data for this exact compound, this guide presents established methods for closely related 4-substituted Boc-proline derivatives, which are directly applicable for the analysis of this compound.
The primary methods for assessing the stereochemical purity of such compounds are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely used technique for separating stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of the analyte. For Boc-protected amino acids, polysaccharide-based CSPs are particularly effective.
Data Presentation: Chiral HPLC of a Representative 4-Substituted Boc-Proline Derivative
The following table summarizes representative data for the chiral separation of a mixture of diastereomers of a 4-substituted Boc-proline methyl ester, demonstrating the typical performance of this method.
| Parameter | Value |
| Compound | Boc-(2S, 4R/S)-methylproline methyl ester |
| Column | Daicel Chiralcel® OJ-H |
| Mobile Phase | Not specified in the available data |
| Flow Rate | Not specified in the available data |
| Detection | UV (wavelength not specified) |
| Retention Time (Diastereomer 1) | Not specified in the available data |
| Retention Time (Diastereomer 2) | Not specified in the available data |
| Resolution (Rs) | Baseline or near-baseline resolution reported |
| Diastereomeric Ratio (d.r.) | Determined from peak areas |
Experimental Protocol: Chiral HPLC
This protocol is a general guideline for the analysis of this compound based on methods used for similar compounds. Optimization of the mobile phase and other parameters will be necessary.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA, Chiralpak® IC, or Chiralpak® AD-H, is recommended.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (typically 0.1%), is often added to improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the Boc-protected amino acid absorbs (e.g., 210-220 nm).
-
Injection Volume: 5-20 µL.
-
-
Data Analysis: The stereochemical purity is determined by calculating the relative peak areas of the different stereoisomers.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine stereochemical purity by converting the enantiomers or diastereomers into diastereomeric derivatives with a chiral derivatizing agent (CDA). These newly formed diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.
Data Presentation: NMR with a Chiral Derivatizing Agent (Illustrative)
The following table illustrates the expected outcome of an NMR experiment using a chiral derivatizing agent. The chemical shift difference (Δδ) is a key parameter for quantification.
| Parameter | (R)-Derivative | (S)-Derivative | Δδ (ppm) |
| Proton Signal | δ (ppm) | δ (ppm) | |
| Hα | Expected to be different | Expected to be different | > 0.05 |
| Boc group | May show small differences | May show small differences | Variable |
Experimental Protocol: NMR with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
This protocol outlines the general steps for using a chiral derivatizing agent to determine the stereochemical purity of this compound.
-
Derivatization:
-
React the carboxylic acid group of this compound with a chiral alcohol (e.g., (R)- or (S)-1-phenylethanol) in the presence of a coupling agent (e.g., DCC or EDC) to form diastereomeric esters.
-
Alternatively, if analyzing the corresponding alcohol (Boc-D-prolinol derivative), react it with a chiral acid like (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric Mosher's esters.
-
-
Purification: Purify the resulting diastereomeric mixture by column chromatography to remove any unreacted starting materials and coupling reagents.
-
NMR Analysis:
-
Dissolve the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Identify well-resolved signals corresponding to the two diastereomers. Protons close to the stereogenic centers are most likely to show the largest chemical shift differences.
-
-
Data Analysis: Determine the ratio of the diastereomers by integrating the corresponding distinct signals. The stereochemical purity is then calculated from this ratio.
Method Comparison
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a chiral stationary phase | Formation of diastereomers with distinct NMR signals |
| Sensitivity | High (can detect minor isomers down to <0.1%) | Moderate (typically requires >1% of the minor isomer) |
| Sample Preparation | Simple dissolution in mobile phase | Requires chemical derivatization and purification |
| Analysis Time | Relatively fast (typically 10-30 minutes per sample) | Longer due to reaction and purification steps |
| Quantitative Accuracy | High | Good, dependent on signal resolution and integration |
| Development Effort | Requires screening of columns and mobile phases | Requires selection of an appropriate derivatizing agent and reaction optimization |
Workflow and Pathway Diagrams
Caption: Workflow for Stereochemical Purity Analysis.
Caption: Decision Pathway for Method Selection.
Benchmarking azido-proline against other unnatural amino acids in drug design
In the quest to enhance the therapeutic properties of peptides and proteins, unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal chemists and drug developers. Among these, azido-proline offers a unique combination of conformational constraint and a bioorthogonal handle for subsequent modifications. This guide provides a comparative analysis of azido-proline against other UAAs, focusing on key performance indicators in drug design: metabolic stability, bioorthogonal reactivity, and protein incorporation efficiency. The data presented is based on available experimental findings to assist researchers in making informed decisions for their drug discovery programs.
Metabolic Stability: Enhancing Peptide Half-Life
A critical challenge in peptide drug development is their susceptibility to proteolytic degradation, leading to short in vivo half-lives. The incorporation of UAAs, particularly proline analogs, is a widely adopted strategy to improve metabolic stability. The rigid ring structure of proline can hinder enzymatic cleavage, and modifications to this ring can further enhance this protective effect.
While direct comparative studies on the metabolic stability of azido-proline-containing peptides are limited in the reviewed literature, research on other proline analogs, such as fluoro-proline, provides valuable insights. The introduction of fluorine can significantly alter the electronic properties and conformation of the proline ring, thereby affecting its susceptibility to proteases.
Table 1: Metabolic Stability of Proline-Rich Peptides with Proline Analogs in Mouse Plasma
| Peptide Sequence | Unnatural Amino Acid | Half-life (t½) in 25% Mouse Serum (min) |
| A3-APO (Proline-rich) | L-Proline (control) | ~100[1] |
| β-CF3–Pro–Gly (2S,3R) | (2S,3R)-3-(Trifluoromethyl)proline | > 240 |
| β-CF3–Pro–Gly (2S,3S) | (2S,3S)-3-(Trifluoromethyl)proline | ~60 |
| β-C2F5–Pro–Gly (2S,3R) | (2S,3R)-3-(Pentafluoroethyl)proline | > 240 |
| β-C2F5–Pro–Gly (2S,3S) | (2S,3S)-3-(Pentafluoroethyl)proline | ~45 |
Data adapted from a study on the impact of β-perfluoroalkyl substitution on proteolytic stability. The A3-APO data is from a separate study and is provided for context as a proline-rich peptide.
It is important to note that the stability of peptides containing unnatural amino acids can be significantly influenced by the specific sequence and the nature of the proteolytic enzymes present.[2]
Experimental Protocol: In Vitro Peptide Stability Assay
Objective: To determine the half-life of a peptide in a biological matrix (e.g., plasma or liver microsomes).
Materials:
-
Test peptide and control peptide.
-
Biological matrix: e.g., human plasma, mouse plasma, or human liver microsomes (HLMs).
-
Quenching solution: e.g., acetonitrile (B52724) with an internal standard.
-
Incubation buffer: e.g., phosphate-buffered saline (PBS).
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw the biological matrix on ice. Prepare stock solutions of the test and control peptides.
-
Incubation: Pre-warm the biological matrix to 37°C. Initiate the reaction by adding a small volume of the peptide stock solution to the matrix.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining amount of the parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) is calculated from the slope of the initial linear phase of the decay curve.
Bioorthogonal Reactivity: Kinetics of "Click" Chemistry
The azide (B81097) group of azido-proline serves as a versatile handle for bioorthogonal "click" chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These reactions allow for the precise attachment of various functionalities, including imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains. The kinetics of these reactions are crucial for their efficiency, especially in biological systems where low concentrations and short reaction times are often required.
Table 2: Comparison of Second-Order Rate Constants for SPAAC Reactions of Azide-Containing Unnatural Amino Acids
| Unnatural Amino Acid | Cycloalkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| p-Azido-L-phenylalanine (pAzF) | Dibenzocyclooctyl (DBCO) | Not specified, but reaction rate was 7-fold lower than pAMF[3] |
| p-Azidomethyl-L-phenylalanine (pAMF) | Dibenzocyclooctyl (DBCO) | 7-fold higher than pAzF[3] |
| 3-Azido-L-alanine | Sulfo-DBCO-amine | 0.32 - 0.85 (in PBS, pH 7)[4] |
| 1-Azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES, pH 7)[4] |
The reaction kinetics can be influenced by the specific cycloalkyne used, the solvent, pH, and temperature.[4]
Experimental Protocol: Determination of SPAAC Reaction Kinetics
Objective: To measure the second-order rate constant of a SPAAC reaction between an azide-containing UAA and a cyclooalkyne.
Materials:
-
Azide-containing UAA or peptide.
-
Cycloalkyne reagent (e.g., DBCO derivative).
-
Reaction buffer (e.g., PBS or HEPES).
-
UV-Vis spectrophotometer or fluorescence plate reader.
Procedure:
-
Preparation: Prepare stock solutions of the azide-containing compound and the cycloalkyne in the desired reaction buffer.
-
Reaction Setup: In a cuvette or microplate well, mix the azide and cycloalkyne solutions. Typically, one reactant is used in excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time. For DBCO, the disappearance of its characteristic absorbance at around 310 nm can be monitored.
-
Data Analysis: Plot the natural logarithm of the absorbance/fluorescence signal versus time. The slope of this line gives the pseudo-first-order rate constant (k_obs).
-
Calculation of Second-Order Rate Constant: The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant that was in excess.
Protein Incorporation Efficiency
The ability to efficiently incorporate a UAA into a protein at a specific site is fundamental to its utility in drug design. This is typically achieved through the suppression of a nonsense codon (e.g., the amber codon, UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The yield of the full-length protein containing the UAA is a critical measure of the efficiency of this process.
Quantitative, direct comparisons of the incorporation efficiency of azido-proline with other UAAs are scarce in the literature. However, studies on the incorporation of p-azido-L-phenylalanine (pAzF), a widely used azide-containing UAA, provide a benchmark for achievable yields.
Table 3: Protein Yields for Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in Cell-Free Systems
| Protein | Expression System | Yield (µg/mL) |
| eCAT109pAz | E. coli cell-free | Up to 400[5] |
| eDHFR10pAz | E. coli cell-free | Up to 660[5] |
| mDHFR31pAz | E. coli cell-free | Up to 210[5] |
Yields are highly dependent on the specific protein, the expression system, and the optimization of reaction conditions.
Experimental Protocol: UAA Incorporation via Amber Suppression in a Cell-Free System
Objective: To express a protein with a site-specifically incorporated UAA and quantify the yield.
Materials:
-
Cell-free protein synthesis (CFPS) kit (e.g., E. coli-based).
-
Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon at the desired position.
-
Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA.
-
The desired unnatural amino acid (e.g., azido-proline).
-
Standard amino acid mixture (lacking the natural amino acid corresponding to the aaRS).
-
Incubation buffer, energy source, and other CFPS reagents.
Procedure:
-
Reaction Setup: Combine the CFPS extract, buffers, energy source, amino acids, the UAA, and the two plasmid DNAs in a reaction tube.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for several hours.
-
Expression Analysis: Analyze a small aliquot of the reaction by SDS-PAGE and Coomassie staining or Western blotting to confirm the expression of the full-length protein.
-
Purification: Purify the expressed protein using an appropriate affinity tag (e.g., His-tag).
-
Quantification: Determine the concentration of the purified protein using a standard method like the Bradford assay or by measuring absorbance at 280 nm. The yield is typically reported as µg or mg of protein per mL of the initial reaction volume.
-
Mass Spectrometry: Confirm the successful incorporation of the UAA at the correct site using mass spectrometry analysis of the intact protein or its tryptic digests.
Visualizing the Workflow and Applications
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for UAA incorporation and bioorthogonal labeling.
Caption: A GPCR signaling pathway modulated by a UAA-modified peptide.
Conclusion
Azido-proline stands as a promising unnatural amino acid for drug design, offering the dual benefits of conformational constraint and a bioorthogonal handle. While direct, comprehensive benchmarking data against a wide array of other UAAs is still emerging, the available information on related compounds suggests that azido-proline-containing peptides are likely to exhibit enhanced metabolic stability. The azide moiety provides access to highly efficient bioorthogonal ligation chemistries, with reaction kinetics comparable to other azide-containing UAAs. Furthermore, established methods for UAA incorporation can be applied to produce proteins containing azido-proline, with yields expected to be in a similar range to other well-behaved UAAs. As more comparative data becomes available, a more refined understanding of the relative advantages of azido-proline will undoubtedly emerge, further solidifying its role in the development of next-generation peptide and protein therapeutics.
References
- 1. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (2R,4S)-Boc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (2R,4S)-Boc-D-Pro(4-N3)-OH, a reagent containing an azide (B81097) group. Adherence to these procedures is essential to ensure a safe laboratory environment. Organic azides are potentially explosive and toxic, requiring stringent safety protocols.[1][2]
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] A thorough risk assessment should be completed before commencing any new experimental protocol.
-
Preparation and Inspection: Before handling the compound, ensure that all necessary Personal Protective Equipment (PPE) is readily available and in good condition. The work area within the chemical fume hood should be clean, uncluttered, and free of incompatible materials, especially acids and heavy metals.[4][5]
-
Weighing and Transfer:
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats for all transfers to prevent the formation of shock-sensitive metal azides.[4][5]
-
Handle the compound gently, avoiding friction, grinding, or any action that could cause shock.[2][4]
-
Keep the quantities of the azide being handled to a minimum.[4]
-
-
Reaction Setup:
-
Avoid using glassware with ground glass joints when possible, as friction can be a source of initiation.[4] If necessary, ensure joints are well-lubricated and handled with extreme care.
-
Do not use halogenated solvents, such as dichloromethane (B109758) or chloroform, as they can form explosive organic azides.[2]
-
If heating is required, use a blast shield and conduct the procedure with extreme caution, ensuring there are no unnecessary flammable materials in the fume hood.[6]
-
-
Post-Reaction:
-
Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[5]
-
Quench any excess azide in the reaction mixture using a suitable deactivation procedure (see Disposal Plan) before workup.
-
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure safety.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a heavy-duty, chemical-resistant outer glove (e.g., butyl rubber).[3] | Provides robust protection against skin absorption and chemical splashes. Azido compounds can be toxic upon skin contact.[1][4] |
| Eye Protection | Chemical splash goggles are required at all times.[3] A face shield must be worn over the goggles when there is a significant risk of splashing.[3] | Protects against splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[3] | Protects the body from splashes and potential fire hazards. |
| Footwear | Fully enclosed, chemical-resistant shoes. Steel-toed boots are recommended for enhanced protection.[3] | Protects feet from spills and falling objects. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[3] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[3] | Prevents inhalation of potentially toxic dust or vapors.[4] |
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the plumbing or during waste processing.[7][8]
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weighing boats, and reaction vials, must be segregated into a designated, clearly labeled hazardous waste container.[2][5] Never mix azide waste with other chemical waste streams, particularly acidic waste.[2]
-
Aqueous Waste:
-
DO NOT dispose of azide-containing solutions down the drain.[4][7][8] This can lead to the formation of highly explosive lead or copper azides in the pipes.[7]
-
Aqueous waste containing azides should be collected in a separate, designated container. The pH of the waste should be maintained between 7 and 9 to avoid the formation of highly toxic and explosive hydrazoic acid.[6]
-
-
Deactivation of Azide Waste (for dilute solutions <5%):
-
This procedure must be carried out in a chemical fume hood.[4]
-
To a stirred aqueous solution of the azide, add a 20% aqueous solution of sodium nitrite (B80452) (approximately 1.5 g of sodium nitrite per gram of azide).[4]
-
Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic to pH paper. Caution: The order of addition is critical. [4]
-
The formation of nitrogen oxides will be observed. Stir the reaction until gas evolution ceases.
-
Neutralize the solution with dilute sodium hydroxide (B78521) to a pH between 6 and 9 before collecting it in a hazardous waste container.[4]
-
-
Solid Waste: All contaminated solid waste, such as gloves, weighing paper, and pipette tips, must be collected in the designated azide waste container.[8]
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. thewaite.org [thewaite.org]
- 8. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
